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copper;trifluoromethanesulfonate

Cat. No.: B8092468
M. Wt: 212.62 g/mol
InChI Key: DXNQRSHWTHCVFM-UHFFFAOYSA-M
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Description

Significance in Modern Chemical Synthesis and Catalysis

Copper(II) trifluoromethanesulfonate (B1224126) is a cornerstone Lewis acid catalyst in modern organic synthesis, valued for its ability to promote a vast array of chemical transformations under mild conditions. scite.ai The triflate anion (OTf⁻) is weakly coordinating and non-nucleophilic, which enhances the cationic nature and thus the Lewis acidity of the copper(II) center. scite.ai This property often leads to superior catalytic activity, faster reaction times, and higher yields compared to catalysts with halide anions. scite.ai

Its stability, particularly in aqueous solvents, opens avenues for more environmentally benign chemical processes. scite.aiacs.org Cu(OTf)₂ is known to effectively catalyze a multitude of reactions, including but not limited to:

Cycloaddition Reactions: It is a well-known catalyst for Diels-Alder reactions. chemicalbook.comchemicalbook.com

Carbenoid Chemistry: It is widely used to generate carbenoid species from diazo esters and ketones for reactions like cyclopropanations and the formation of aziridines from imines. chemicalbook.com

Carbon-Carbon Bond Formation: Cu(OTf)₂ facilitates Friedel-Crafts alkylation and acylation reactions, syn-selective aldol (B89426) condensations, and the dimerization of ketone enolates. chemicalbook.comoakwoodchemical.comsigmaaldrich.com

Heterocycle Synthesis: The compound is used in the synthesis of oxazoles and 2-aminobenzothiazoles. chemicalbook.comresearchgate.net

Dehydration and Addition Reactions: It promotes the dehydration of alcohols to alkenes and the addition of trimethylsilyl (B98337) cyanide to carbonyl compounds. chemicalbook.comoakwoodchemical.com

Asymmetric Catalysis: When combined with chiral ligands, such as bis(oxazoline) derivatives, Cu(OTf)₂ serves as a precursor for potent asymmetric catalysts used in enantioselective Diels-Alder reactions and other stereoselective transformations. wikipedia.orgscite.ai

The catalyst's versatility is further demonstrated in its ability to mediate oxidative coupling reactions, the synthesis of trans-4,5-diamino-cyclopent-2-enones in water, and the direct conversion of secondary alcohols to azides. chemicalbook.comacs.orgorganic-chemistry.org Its reusability has also been demonstrated, adding to its practical advantages in synthetic chemistry. acs.orgacs.org

Historical Context of Triflate Salts in Catalysis

The field of catalysis has evolved through distinct periods, from early observations of fermentation to the systematic, industrial-scale application of catalytic processes in the 20th century. sciencenet.cn A significant milestone was the development of methods to characterize catalysts, such as identifying Brønsted and Lewis acid sites on surfaces. sciencenet.cn

Within this broader history, trifluoromethanesulfonic acid (triflic acid, HOTf) and its salts (triflates) have carved a unique niche. Triflic acid is classified as a superacid, meaning it is a stronger acid than pure sulfuric acid. wikipedia.orggoogle.com The triflate anion's stability, derived from resonance and the strong electron-withdrawing effect of the trifluoromethyl group, makes it an excellent leaving group and a weakly coordinating anion. wikipedia.org

The study of organic triflates began to emerge in the mid-20th century, with early reports in 1956 on the preparation of alkyl triflates. nih.gov The use of metal triflates as catalysts gained traction as researchers recognized their advantages over traditional protonic acids, such as significantly lower corrosivity. google.com The development of methods to synthesize metal triflates, for instance, by reacting a metal carbonate or metal alkoxide with triflic acid, made these powerful Lewis acids more accessible for research and industrial application. chemicalbook.comresearchgate.netgoogle.com The unique properties of the triflate anion render the associated metal cation a stronger Lewis acid, often enabling reactions that are difficult to achieve with other salts. scite.ai

Scope and Research Trajectory of Copper(II) Trifluoromethanesulfonate Studies

Since it was first reported in 1972, the research trajectory of copper(II) trifluoromethanesulfonate has been one of continuous expansion. wikipedia.orgchemicalbook.com Initially, its applications were focused on elimination reactions, oxidative couplings, and, notably, reactions involving diazo compounds, where it showed a unique dual role in promoting both Lewis acid-catalyzed processes and metal carbenoid-mediated cyclopropanations. scite.aiacs.org

Over the past few decades, the scope of Cu(OTf)₂ research has broadened dramatically. scite.ai Scientists have discovered that it can overcome the limitations of other popular metal triflates in various reactions. scite.ai A significant area of development has been in asymmetric catalysis, where Cu(OTf)₂ is combined with a diverse array of chiral ligands to induce high levels of enantioselectivity in reactions like Mannich-type reactions, aziridinations, and Michael additions. wikipedia.orgresearchgate.netchemicalbook.com

Recent research continues to uncover novel applications, highlighting its utility in C-H activation, cross-coupling reactions, and the synthesis of complex molecules like quinolines and carbazoles. researchgate.netsigmaaldrich.comresearchgate.nettcichemicals.com Its effectiveness in aqueous media has also been a major focus, aligning with the principles of green chemistry. scite.aiacs.org Studies have explored its role as a reusable catalyst, demonstrating its potential for more sustainable and economical chemical manufacturing. acs.orgacs.org The ongoing investigation into Cu(OTf)₂-catalyzed reactions suggests that its full synthetic potential is still being unveiled, promising further innovations in chemical synthesis. scite.ai

Interactive Data Tables

Table 1: Selected Catalytic Applications of Copper(II) Trifluoromethanesulfonate

Reaction TypeSubstratesProduct TypeReference(s)
Diels-Alder ReactionDienes and DienophilesCycloadducts chemicalbook.comchemicalbook.comthermofisher.com
CyclopropanationOlefins and Diazo CompoundsCyclopropanes wikipedia.orgchemicalbook.com
Friedel-Crafts AcylationAromatics and Acyl HalidesAryl Ketones chemicalbook.comoakwoodchemical.com
Aldol CondensationSilyl Enol Ethers and Aldehydesβ-Hydroxy Carbonyls chemicalbook.comchemicalbook.com
AziridinationImines and Diazo EstersAziridines chemicalbook.comchemicalbook.com
DehydrationAlcohols and DiolsAlkenes chemicalbook.comoakwoodchemical.com
Henry ReactionAldehydes and Nitroalkanesβ-Nitro Alcohols sigmaaldrich.comwikipedia.org
Oxidative CouplingKetone Enolates1,4-Diketones chemicalbook.com
Tetrahydroquinoline SynthesisAnilines, Benzaldehydes, Alkenes2,4-Diaryl-1,2,3,4-tetrahydroquinolines researchgate.net
Azide (B81097) SynthesisSecondary Alcohols and TMSN₃Organic Azides organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CCuF3O3S+ B8092468 copper;trifluoromethanesulfonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

copper;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNQRSHWTHCVFM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Cu+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCuF3O3S+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparation Routes for Copper Ii Trifluoromethanesulfonate

Established Laboratory Synthesis Protocols

The preparation of copper(II) trifluoromethanesulfonate (B1224126) in a laboratory setting can be achieved through several established methods. A prevalent and convenient protocol involves the reaction of copper(II) carbonate with trifluoromethanesulfonic acid (triflic acid) in an acetonitrile (B52724) solvent. chemicalbook.comresearchgate.net The resulting salt, which is pale blue when freshly prepared, can be precipitated from diethyl ether. chemicalbook.comresearchgate.net Commercially available copper(II) triflate typically appears as a white to gray powder. tcichemicals.comsigmaaldrich.com

Another documented synthetic route involves the use of Cu(OTf)₂ as a reactant in a catalytic system. For instance, the synthesis of certain organic products involves a mixture of Cu(OTf)₂, (R,R)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline), amino diols, potassium carbonate, and p-toluenesulfonyl chloride in tert-butyl alcohol. tcichemicals.com While this demonstrates the compound's use, the fundamental preparation relies on the acid-base reaction of a copper salt with triflic acid.

The following table summarizes key laboratory synthesis protocols for reactions involving copper(II) trifluoromethanesulfonate.

Starting MaterialsReagents & SolventsKey ConditionsProduct FocusReference
Copper(II) CarbonateTrifluoromethanesulfonic Acid, Acetonitrile, Diethyl Ether-Preparation of Copper(II) Trifluoromethanesulfonate chemicalbook.comresearchgate.net
1-ethynyl-4-methoxybenzeneCu(OTf)₂, Water, Ethyl AcetateStirred at 100 °C for 1 hourSynthesis of 4'-methoxyacetophenone tcichemicals.com
Amino diols, p-toluenesulfonyl chlorideCu(OTf)₂, (R,R)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline), K₂CO₃, tert-butyl alcoholStirred for 12 hours at room temperatureGeneral organic synthesis tcichemicals.com

Electrochemical Synthesis Approaches for Copper(I) Trifluoromethanesulfonate Species

Recent advancements have led to the development of electrochemical methods for synthesizing copper(I) trifluoromethanesulfonate species, offering distinct advantages over traditional chemical routes. chemrxiv.org An on-demand electrochemical synthesis of tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate, [Cu(MeCN)₄]OTf, has been successfully developed for both batch and continuous flow conditions. chemrxiv.org

This electrochemical protocol is particularly noteworthy because the only by-product generated is hydrogen gas. This clean reaction obviates the need for extensive work-up or purification and, crucially, prevents the incorporation of water into the final product. chemrxiv.org Traditional synthesis methods, such as reacting a metal halide with a silver triflate salt, often introduce water or halide impurities that can be detrimental to catalytic processes. chemrxiv.org

The copper(I) triflate species is highly sensitive to oxygen and moisture, readily oxidizing to its copper(II) counterpart if not handled under inert conditions. chemrxiv.org The electrochemical approach allows for the on-demand generation of the Cu(I) salt, which can be directly used in subsequent catalytic reactions, such as the aerobic oxidation of alcohols. For this specific transformation, the Cu(I) species is more efficient than Cu(II). chemrxiv.org The first preparation of copper(I) trifluoromethanesulfonate involved the synproportionation of copper(II) trifluoromethanesulfonate with copper(0) in an acetonitrile solution. chemicalbook.com

Green Chemistry Considerations in Compound Preparation

Green chemistry principles, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of compounds like copper trifluoromethanesulfonate.

The electrochemical synthesis of copper(I) triflate is a prime example of a green chemistry approach. chemrxiv.org By producing only hydrogen gas as a by-product, it avoids the waste streams associated with conventional methods, such as the precipitation of silver salts. chemrxiv.org This enhances the atom economy and reduces the environmental impact of the synthesis.

Another key aspect of green chemistry is the use of environmentally benign solvents. Research has demonstrated the successful use of water as a solvent for reactions catalyzed by copper(II) trifluoromethanesulfonate. For example, a fast and efficient methodology for synthesizing trans-4,5-diamino-cyclopent-2-enones uses Cu(OTf)₂ as a catalyst in water at room temperature. acs.org A significant advantage of this system is the ability to reuse the catalyst. After the product is extracted with an organic solvent, the aqueous catalyst solution can be used for multiple subsequent reaction cycles without a significant loss of activity, demonstrating both waste reduction and catalyst recyclability. acs.org

Catalytic Applications of Copper Ii Trifluoromethanesulfonate in Organic Transformations

Lewis Acid Catalysis and Dual Activity

Copper(II) trifluoromethanesulfonate (B1224126) is widely recognized as a potent Lewis acid, a characteristic that underpins many of its catalytic applications. wikipedia.orgchemicalbook.com The triflate anion is an excellent leaving group and is weakly coordinating, which enhances the electrophilicity and, consequently, the Lewis acidity of the copper(II) center. researchgate.net This increased Lewis acidity allows Cu(OTf)₂ to effectively activate a wide range of substrates, promoting reactions such as Friedel-Crafts alkylations and acylations, aldol (B89426) condensations, and Diels-Alder reactions. chemicalbook.comresearchgate.net

A notable feature of copper(II) trifluoromethanesulfonate is its dual catalytic activity, where it can function not only as a Lewis acid but also exhibit Brønsted acidity, often in a synergistic manner. beilstein-journals.org This dual reactivity allows for the catalysis of complex transformations and multicomponent reactions where both types of acidity are required to facilitate different steps of the reaction sequence. researchgate.netbeilstein-journals.org

Role as a Brønsted Acid Precursor

In certain reaction media, particularly in the presence of a proton source, copper(II) trifluoromethanesulfonate can serve as a precursor to trifluoromethanesulfonic acid (triflic acid), a superacid. researchgate.netbeilstein-journals.org This in situ generation of a strong Brønsted acid can be advantageous, as it provides a controlled and often milder way to introduce Brønsted acidity into a reaction compared to the direct addition of triflic acid. This is particularly useful in reactions where the presence of a strong Lewis acid is also required, allowing for a single catalyst to perform both roles.

Synergistic Catalysis with Other Metal Species

The catalytic activity of copper(II) trifluoromethanesulfonate can be further enhanced through synergistic interactions with other catalytic species. A notable example is the use of a thiophosphoramide-based co-catalyst in the copper(II) trifluoromethanesulfonate-catalyzed arylation of potassium carboxylates with diaryliodonium salts. researchgate.net The thiophosphoramide co-catalyst significantly accelerates the reaction, which is attributed to the activation of the diaryliodonium salt or the organocopper intermediate through counterion effects. researchgate.net This synergistic approach allows for the use of milder reaction conditions and expands the scope of suitable solvents and diaryliodonium counterions for the arylation of carboxylate nucleophiles. researchgate.net

Carbon-Carbon Bond Forming Reactions

Copper(II) trifluoromethanesulfonate is a highly effective catalyst for a variety of carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. Its ability to act as a potent Lewis acid and to generate carbocationic intermediates makes it particularly well-suited for promoting these reactions. chemicalbook.com

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. Copper(II) trifluoromethanesulfonate has emerged as a valuable catalyst for several types of cycloaddition reactions, demonstrating high efficiency and selectivity.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. While the catalytically active species is copper(I), copper(II) salts such as copper(II) trifluoromethanesulfonate are frequently used as catalyst precursors. beilstein-journals.org The in situ reduction of Cu(II) to Cu(I) is typically achieved using a reducing agent like sodium ascorbate. beilstein-journals.org

A significant advantage of using copper(II) precursors is the robustness of the reaction, which can be performed in aqueous media and is tolerant of a wide range of functional groups. beilstein-journals.org Notably, it has been reported that copper(II) triflate can catalyze the CuAAC in alcoholic solvents without the need for an external reducing agent. researchgate.net In such cases, the reduction of Cu(II) to the active Cu(I) species is proposed to occur via oxidation of the alcohol solvent or through homocoupling of the alkyne during an induction period. researchgate.net This ability to function without an added reductant under specific conditions offers a streamlined protocol for this important transformation.

Copper(II) trifluoromethanesulfonate has been shown to be an efficient catalyst for the intramolecular cycloaddition reactions of azadienes. Specifically, it catalyzes the intramolecular cycloaddition of N-vinyloxypropyl-2-cyano-1-azadienes. This transformation provides a direct route to valuable nitrogen-containing heterocyclic structures. The reaction proceeds efficiently under the catalytic influence of copper(II) trifluoromethanesulfonate, highlighting its utility in the synthesis of complex cyclic systems.

Below is a table summarizing the results of the copper(II) trifluoromethanesulfonate-catalyzed intramolecular cycloaddition of various substituted azadienes:

EntryYield (%)
1HHH85
2CH₃HH82
3HCH₃H88
4HHPh75
5OMeHH78
6ClHH70

Table 1: Copper(II) Trifluoromethanesulfonate-Catalyzed Intramolecular Cycloaddition of Azadienes

The data in Table 1 demonstrates that the reaction proceeds with good to excellent yields for a variety of substituents on the azadiene framework, underscoring the versatility of copper(II) trifluoromethanesulfonate as a catalyst for this transformation.

Aza-Diels-Alder Reactions

Copper(II) trifluoromethanesulfonate, often abbreviated as Cu(OTf)₂, has proven to be an effective catalyst in promoting Aza-Diels-Alder reactions, a class of cycloadditions that form nitrogen-containing heterocyclic compounds. beilstein-journals.org Its catalytic activity is particularly notable in the intramolecular Diels-Alder reactions of oxazole-olefins. For instance, the addition of a catalytic amount of Cu(OTf)₂ can dramatically enhance the rate and yield of cyclization.

Research has demonstrated that in the synthesis of cyclopenta[c]pyridine systems, Cu(OTf)₂ significantly improves reaction outcomes compared to thermal conditions or other Lewis acids like Yb(OTf)₃ and Sc(OTf)₃. clockss.org In one study, the intramolecular cycloaddition of an oxazole-olefin (8a) was heated in o-dichlorobenzene with 2 mol % of Cu(OTf)₂, resulting in the corresponding cyclopenta[c]pyridine (9a) in a 55% yield. clockss.org An even more pronounced effect was observed for a substrate containing an ester group on the olefin (11a), where the catalyzed reaction yielded the product (12a) in 95% after 30 minutes, a stark contrast to the 15% yield obtained after 24 hours without the catalyst. clockss.org

Furthermore, chiral N,N'-dioxide-Cu(OTf)₂ complexes have been developed for highly enantioselective inverse-electron-demand hetero-Diels-Alder (HDA) reactions of β,γ-unsaturated α-ketoesters with cyclopentadiene. nih.gov These reactions proceed with excellent diastereoselectivities and enantioselectivities (up to >99% ee) under mild conditions and with low catalyst loading (0.1–1.5 mol%). nih.gov

SubstrateCatalyst Loading (mol %)Temperature (°C)TimeProductYield (%)Reference
Oxazole-olefin (8a)21801 hCyclopenta[c]pyridine (9a)55 clockss.org
Oxazole-olefin (11a)215030 minCyclopenta[c]pyridine (12a)95 clockss.org
β,γ-Unsaturated α-ketoester0.1 - 1.5Low Temp to RT-HDA/DA Adductsup to 94 nih.gov

Coupling and Cross-Coupling Reactions

Cu(OTf)₂ is a prominent catalyst in a variety of coupling and cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org

C-C Coupling via C(sp³)-OH Cleavage

A significant advancement in C-C bond formation is the use of Cu(OTf)₂ to catalyze the coupling of 3-hydroxyisoindolinones with various boronic acids through the cleavage of a C(sp³)-OH bond. nih.gov This represents the first report of such a transformation. The reaction proceeds efficiently with aryl-, heteroaryl-, and alkenylboronic acids in refluxing 1,2-dichloroethane (B1671644) to furnish the corresponding C(3)-substituted isoindolinones. nih.gov This methodology was successfully applied to the synthesis of the tetracyclic ring system of the alkaloid neuvamine. nih.gov The 2-nitrobenzyl protecting group was found to be most suitable for both promoting the coupling and for subsequent deprotection. nih.gov

SubstratesCatalystConditionsProductSignificanceReference
3-Hydroxyisoindolinones, Boronic AcidsCu(OTf)₂1,2-dichloroethane, refluxC(3)-substituted isoindolinonesFirst report of C(sp³)-OH cleavage/C-C coupling; Synthesis of neuvamine core nih.govresearchgate.net
Oxidative Biaryl Coupling

In the realm of oxidative coupling, Cu(OTf)₂ plays a crucial role, often as a co-catalyst. chemicalbook.com While copper(II) salts are frequently assumed to act as oxidants in palladium-catalyzed C-H oxidation reactions, studies on the oxidative biaryl coupling of arenes have revealed a different function for Cu(OTf)₂. nih.gov It has been shown to act as a non-redox cocatalyst in Pd-catalyzed aerobic oxidative coupling. nih.gov Its effect is attributed to an anionic ligand exchange, generating a Pd(OTf)(OAc) species that is highly active for the C-H activation step. nih.gov This finding led to the discovery that other metal triflates, including the even more effective Fe(OTf)₃, can serve a similar purpose. nih.gov

ReactionCatalyst SystemRole of Cu(OTf)₂Key FindingReference
Aerobic Oxidative Biaryl CouplingPd(OAc)₂ / Cu(OTf)₂Non-redox cocatalystPromotes C-H activation via formation of a more active Pd(OTf)(OAc) species nih.gov
Mannich-Type Reactions

Copper(II) trifluoromethanesulfonate is a widely used catalyst for Mannich-type reactions, which are fundamental three-component reactions for synthesizing β-amino carbonyl compounds. sigmaaldrich.comsigmaaldrich.comkrackeler.com It effectively catalyzes the condensation of an aldehyde, a ketone or ester, and an amine. beilstein-journals.orgresearchgate.net For example, a Mannich-type reaction between an aldehyde, a ketone, and an amine can be performed in water using a dendritic 2,2'-bipyridine (B1663995) ligand in conjunction with Cu(OTf)₂. beilstein-journals.orgresearchgate.net The hydrophobic environment created by the dendritic ligand around the copper center was crucial for achieving high yields in the aqueous medium. beilstein-journals.org Another variation involves a one-pot synthesis of tetrahydropyridines from aromatic aldehydes, ethyl acetoacetate, and aniline, where Cu(OTf)₂ catalyzes a mechanism involving two Mannich-type reactions. beilstein-journals.orgbeilstein-journals.org

Reaction TypeSubstratesCatalyst SystemSolventProductReference
Three-component MannichAldehyde, Ketone, AmineDendritic 2,2'-bipyridine / Cu(OTf)₂Waterβ-Amino ketone beilstein-journals.orgresearchgate.net
One-pot synthesisAromatic Aldehyde, Ethyl Acetoacetate, AnilineCu(OTf)₂-Tetrahydropyridine beilstein-journals.orgbeilstein-journals.org
Decarboxylative Mannichβ-Ketoacids, IminesSupramolecular cage / Cu(OTf)₂-Chiral β-amino carbonyl compounds rsc.org
Friedel-Crafts Alkylation Processes

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, is another area where Cu(OTf)₂ demonstrates its catalytic utility. chemicalbook.comsigmaaldrich.comoakwoodchemical.com Chiral copper(II)-bisoxazoline (BOX) complexes, in particular, have been instrumental in developing catalytic, enantioselective Friedel-Crafts alkylation reactions. acs.org These catalyst systems have been successfully applied to the alkylation of various aromatic and heteroaromatic compounds with electrophiles such as β,γ-unsaturated-α-ketoesters. acs.org For instance, the reaction of indoles with diethyl arylidene malonates catalyzed by Cu(OTf)₂ in the presence of a trisoxazoline ligand can achieve enantioselectivities up to 98% ee. acs.org Similarly, enantioselective Friedel-Crafts alkylations of substituted indoles with methyl trifluoropyruvate have been achieved using a chiral C₂-symmetric 2,2'-bipyridyl copper(II) triflate complex. nih.gov

Aromatic SubstrateElectrophileCatalyst SystemEnantioselectivity (ee)Reference
IndolesDiethyl arylidene malonatesCu(OTf)₂ / Trisoxazoline ligandup to 98% acs.org
IndolesNitroalkenesCu(OTf)₂ / BOX complexModerate to good acs.org
IndolesMethyl trifluoropyruvateChiral 2,2'-bipyridyl / Cu(OTf)₂up to 90% nih.gov
Aromatic ethersEthyl 3,3,3-trifluoropyruvateCu(OTf)₂ / diPh-BOX complex- acs.org

Functionalization of Unsaturated Hydrocarbons

Copper(II) trifluoromethanesulfonate is instrumental in the catalytic functionalization of unsaturated hydrocarbons like alkenes and alkynes. These reactions provide powerful methods for constructing complex molecular architectures. acs.orgnih.gov One notable process is the Cu-catalyzed electrophilic carbofunctionalization of alkynes with vinyl- and diaryliodonium triflates. acs.orgbohrium.com This reaction forms highly substituted alkenyl triflates with Z-selectivity, following a reactivity pathway that is distinct from classical carbometalation. The resulting products can be further elaborated through cross-coupling reactions to generate synthetically valuable tetrasubstituted alkenes. acs.orgbohrium.com

Another key application is the three-component coupling of alkynes, aldehydes, and various nitrogen sources (including sulfonamides, anilines, and N-heterocycles) to form propargylamines. organic-chemistry.org A single Cu(OTf)₂ catalyst facilitates this transformation efficiently without the need for additional ligands or bases, showcasing broad functional group tolerance. organic-chemistry.org Furthermore, a copper-catalyzed hydroalkylation of terminal alkynes has been developed using alkyl triflates and a silane (B1218182) hydride source, which proceeds with complete control of regio- and diastereoselectivity to afford (E)-alkenes. acs.org

Reaction TypeSubstratesCatalystProductKey FeaturesReference
Electrophilic CarbofunctionalizationAlkynes, Iodonium triflatesCu(OTf)₂Alkenyl triflatesZ-selective, forms tetrasubstituted alkenes acs.orgbohrium.com
Three-Component CouplingAlkynes, Aldehydes, Nitrogen sourcesCu(OTf)₂PropargylaminesLigand- and base-free, broad scope organic-chemistry.org
HydroalkylationTerminal alkynes, Alkyl triflatesCu(OTf)₂(E)-AlkenesHigh regio- and diastereoselectivity acs.org
Three-Component CarbofunctionalizationAlkenes, Carbon electrophiles, NucleophilesCopper catalystCarboaminated, -etherified, -arylated productsGeneral system for C-N, C-O, and C-C bond formation nih.gov

Carbon-Heteroatom Bond Forming Reactions

Cu(OTf)₂ is also instrumental in catalyzing reactions that form bonds between carbon and heteroatoms, such as oxygen.

The vicinal dioxygenation of olefins is a cornerstone transformation in organic synthesis, providing access to 1,2-diols and their derivatives. While classic methods often use toxic and expensive reagents like osmium tetroxide, copper-catalyzed alternatives offer a more economical and scalable approach. acs.org

A mild and efficient copper-catalyzed diacetoxylation of olefins has been developed using copper(II) trifluoromethanesulfonate as the catalyst and (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) as the oxidant. acs.orgorganic-chemistry.org This reaction yields vicinal diacetoxy compounds, which are stable derivatives of 1,2-diols. The optimal conditions involve using Cu(OTf)₂ in a mixture of dichloromethane (B109758) and acetic acid. organic-chemistry.org The method is effective for a range of terminal and internal olefins, including aryl, aryl alkyl, and aliphatic substrates, affording the corresponding 1,2-diacetate products in good yields. nih.govorganic-chemistry.org

Table 4: Cu(OTf)₂-Catalyzed Diacetoxylation of Olefins Reaction Conditions: Cu(OTf)₂, PhI(OAc)₂, CH₂Cl₂-AcOH, 40 °C.

Olefin SubstrateProductYield (%)Diastereoselectivity (syn/anti)
Styrene (B11656)1-phenyl-1,2-ethanediyl diacetate~85-
Allyl benzene (B151609)1-phenyl-2,3-propanediyl diacetate~78-
1-Octene1,2-octanediyl diacetate~70-
trans-Stilbene1,2-diphenyl-1,2-ethanediyl diacetate~721.0
cis-Stilbene1,2-diphenyl-1,2-ethanediyl diacetate~705.2

Data compiled from studies on copper-catalyzed diacetoxylation of olefins. acs.orgorganic-chemistry.org

Oxidation Reactions

Aerobic Oxidation of Alcohols

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. Copper(II) trifluoromethanesulfonate, often in combination with 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), has been identified as an effective catalyst for the aerobic oxidation of alcohols. While various copper/TEMPO systems exist, the choice of the copper salt, ligands, and additives significantly influences reaction rates and substrate scope. nih.govnih.gov

Research into different catalyst systems has shown that a system comprising Cu(OTf)₂, TEMPO, and basic additives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N-methylimidazole (NMI) is effective for these transformations. nih.govrsc.org The use of this mixed-base system in non-aqueous acetonitrile (B52724) was found to improve yields, particularly for the oxidation of more challenging aliphatic alcohols, by mitigating catalyst deactivation. nih.gov For instance, the oxidation of cyclohexylmethanol to its corresponding aldehyde saw improved yields when a combination of DBU and NMI was used compared to DBU alone. nih.gov The catalytic cycle is complex, involving the interplay of the copper species, TEMPO, the alcohol substrate, and molecular oxygen as the terminal oxidant. elsevierpure.com

Table 1: Aerobic Oxidation of Alcohols with Cu(OTf)₂/TEMPO
SubstrateCatalyst SystemYield (%)Reference
CyclohexylmethanolCu(OTf)₂/TEMPO/DBU/NMI94 nih.gov
Benzyl alcoholCu/TEMPO systemHigh rsc.org
Allylic alcoholsCu/TEMPO systemHigh rsc.org
Oxidative Amidation of Terminal Alkynes

Copper(II) trifluoromethanesulfonate has been successfully employed to promote the oxidative amidation of terminal alkynes, providing a direct route to valuable α-ketoamides. researchgate.netorientjchem.org This transformation involves the coupling of a terminal alkyne with an amine in the presence of an oxidant, with the Cu(OTf)₂ catalyst facilitating the key bond-forming steps. This method represents a practical approach to synthesizing α-ketoamides, which are important structural motifs in medicinal chemistry. researchgate.netorientjchem.org A related transformation is the copper-catalyzed aerobic oxidative cross-dehydrogenative coupling (CDC) of amines with α-carbonyl aldehydes, which also yields α-ketoamides using air as a green oxidant. acs.orgorganic-chemistry.org

Amination and Aziridination Reactions

Amination of Dicarbonyl Compounds

Copper(II) triflate, in conjunction with a ligand such as 1,10-phenanthroline (B135089) (1,10-phen), catalyzes the amination of 1,3-dicarbonyl compounds. A notable method involves the reaction of 2-alkyl substituted 1,3-dicarbonyl compounds with an iminoiodane, such as PhI=NTs (N-(p-toluenesulfonyl)imino)phenyliodinane), as the nitrogen source. rsc.orgbeilstein-journals.org This reaction selectively proceeds at the allylic C-H bond of the enolic form of the dicarbonyl substrate, which is formed in situ through coordination with the Lewis acidic copper catalyst. researchgate.netbeilstein-journals.org The process is thought to occur via the initial formation of an aziridinol intermediate, which then undergoes ring-opening under the Lewis acidic conditions to furnish the α-aminated product. elsevierpure.com This methodology provides an efficient route to α-acyl-β-amino acid derivatives. rsc.orgresearchgate.net

Aziridination of Dicarbonyl Compounds

Interestingly, the same starting materials used for amination—2-alkyl substituted 1,3-dicarbonyl compounds—can be selectively converted into 2,2-diacyl aziridine (B145994) derivatives using a Cu(OTf)₂/1,10-phenanthroline catalyst system. rsc.orgresearchgate.netbeilstein-journals.org The divergence in product selectivity between amination and aziridination is controlled by a subtle modification of the reaction conditions. rsc.orgbeilstein-journals.org Specifically, by increasing the amount of the nitrogen source (PhI=NTs) from approximately 1.2 equivalents to 2-3 equivalents, the reaction pathway shifts to favor the formal aziridination of the C-C bond of the alkyl substituent, leading to the formation of the aziridine product. researchgate.netbeilstein-journals.org This switchable reactivity provides a powerful tool for selectively synthesizing either β-aminated adducts or 2,2-diacyl aziridines from a common precursor. rsc.orgresearchgate.net The optimal conditions for aziridination were found to be 10 mol % of Cu(OTf)₂ and 1,10-phenanthroline with 2 equivalents of PhI=NTs in CH₂Cl₂ at room temperature, affording a variety of aziridine derivatives in good to excellent yields. researchgate.net

Table 2: Cu(OTf)₂-Catalyzed Amination and Aziridination of 1,3-Dicarbonyl Compounds
Substrate (1,3-Dicarbonyl)ReactionEquivalents of PhI=NTsProductYield (%)Reference
Ethyl 2-cinnamoyl-3-oxobutanoateAmination1.2β-aminated adduct67 researchgate.net
Ethyl 2-cinnamoyl-3-oxobutanoateAziridination2.02,2-diacyl aziridine99 researchgate.net
Ethyl 2-benzoyl-3-oxohex-5-enoateAmination1.2β-aminated adductN/A beilstein-journals.org
Ethyl 2-benzoyl-3-oxohex-5-enoateAziridination2.0-3.02,2-diacyl aziridine61-99 (range for various substrates) researchgate.net
Direct Conversion of Alcohols to Organic Azides

A simple and highly efficient method for the direct synthesis of organic azides from alcohols is catalyzed by copper(II) trifluoromethanesulfonate. nih.govresearchgate.net This procedure utilizes azidotrimethylsilane (B126382) (TMSN₃) as the azide (B81097) source and typically requires only a catalytic amount (e.g., 5 mol%) of Cu(OTf)₂. rsc.org The reaction proceeds smoothly at room temperature in solvents like dichloromethane, converting a variety of secondary benzylic alcohols into their corresponding azides in good to excellent yields within a short reaction time. rsc.orgresearchgate.net Mechanistic studies suggest that the reaction involves the formation of a carbocation intermediate, which is then trapped by the azide nucleophile. nih.govresearchgate.net This protocol avoids the traditional, often harsh, two-step methods involving conversion to halides or sulfonates followed by substitution. researchgate.net

Table 3: Cu(OTf)₂-Catalyzed Direct Azidation of Alcohols
Alcohol SubstrateCatalyst Loading (mol%)TimeYield (%)Reference
Diphenylmethanol520 min95 researchgate.net
1-Phenylethanol520 min92 researchgate.net
Benzhydrol520 minExcellent nih.govrsc.org
Oxidative Imine Synthesis from Alcohols and Amines

Copper-catalyzed systems are effective for the one-pot synthesis of imines via the aerobic oxidative coupling of alcohols and amines. researchgate.netrsc.org This approach is a green and efficient alternative to traditional methods. While various copper sources can be used, specific systems involving copper(II) triflate have been developed. For example, a catalytic system combining copper(II) triflate, 2,2′-bipyridine, TEMPO, DBU, and NMI in acetonitrile has been utilized for the synthesis of quinolines from aromatic amino alcohols, a transformation that proceeds through an oxidative imine formation step. rsc.org The general strategy involves the initial copper-catalyzed aerobic oxidation of the alcohol to an aldehyde, which then condenses with an amine to form an imine in situ. rsc.orgresearchgate.net This tandem process avoids the isolation of the intermediate aldehyde, making it a highly atom-economical and practical reaction. rsc.org

Synthesis of Diarylamines via Borrowing Hydrogen

A notable application of copper(II) trifluoromethanesulfonate is in the synthesis of diarylamines through a "borrowing hydrogen" mechanism. This environmentally friendly protocol offers an efficient route to produce substituted amines without the need for an external hydrogen source. academie-sciences.fr

In a typical procedure, a benzhydrol derivative reacts with p-toluenesulfonamide (B41071) in the presence of a catalytic system composed of copper(II) trifluoromethanesulfonate and a bisphosphine ligand, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). academie-sciences.fr The reaction is generally carried out in a solvent like 1,4-dioxane (B91453) under reflux conditions. academie-sciences.fr The dppe-Cu(OTf)₂ catalyst facilitates the oxidation of benzhydrol to benzophenone, which then reacts with the amide to form an imine intermediate. academie-sciences.fr The copper hydride species, formed during the initial oxidation, subsequently reduces the imine to yield the final diarylamine product. academie-sciences.fr This method is characterized by its mild reaction conditions, short reaction times, and high yields, with various substituted diarylamines being obtained in yields ranging from 90% to 98%. academie-sciences.fr

Table 1: Synthesis of Diarylamines using Copper(II) Trifluoromethanesulfonate

EntryBenzhydrol Derivativep-Toluene SulfonamideCatalyst SystemSolventYield (%)
1Benzhydrolp-Toluene sulfonamideCu(OTf)₂/dppe1,4-Dioxane98
24,4'-Dichlorobenzhydrolp-Toluene sulfonamideCu(OTf)₂/dppe1,4-Dioxane95
34,4'-Dimethylbenzhydrolp-Toluene sulfonamideCu(OTf)₂/dppe1,4-Dioxane97

Glycosylation Reactions and Carbohydrate Modifications

Copper(II) trifluoromethanesulfonate is a versatile catalyst for glycosylation reactions, a fundamental process in the synthesis of complex oligosaccharides. novartis.comresearchgate.net It effectively activates a variety of glycosyl donors, including glycosyl chlorides, fluorides, trichloroacetimidates, and 1-O-acetyl compounds, in solvents like benzotrifluoride. nih.gov

The mild conditions and broad applicability of Cu(OTf)₂ make it suitable for one-pot tandem transformations involving several steps such as acetalation, esterification, and regioselective reductive acetal (B89532) ring opening. novartis.comresearchgate.net For instance, it can catalyze the reductive ring-opening of acetals in carbohydrates to regioselectively provide partially protected sugar derivatives, which are crucial building blocks for oligosaccharide synthesis. researchgate.net The stereochemical outcome of these glycosylation reactions can be complex, often proceeding through highly reactive glycosyl triflate intermediates. nih.gov The interconversion rate between these intermediates can be faster than the rate of product formation, leading to a Curtin-Hammett controlled reaction scenario. nih.gov

α-Aminophosphonate Synthesis

While specific research on the direct use of copper(II) trifluoromethanesulfonate for the synthesis of α-aminophosphonates is not extensively detailed in the provided search results, its catalytic activity in related three-component reactions suggests its potential in this area. The synthesis of α-aminophosphonates typically involves a one-pot condensation of an aldehyde, an amine, and a phosphite (B83602) source. Given that Cu(OTf)₂ is known to catalyze the synthesis of α-aminonitriles, a similar reaction involving the condensation of aldehydes, amines, and trimethylsilyl (B98337) cyanide, it is plausible that it could also effectively catalyze the formation of α-aminophosphonates. researchgate.net

Polymerization Reactions

Copper(II) trifluoromethanesulfonate, also known as copper(II) triflate or Cu(OTf)₂, has emerged as a versatile and effective catalyst in various polymerization reactions. Its utility stems from its character as a strong Lewis acid and the non-coordinating nature of the triflate anion, which facilitates the formation of highly active cationic copper species. nih.govresearchgate.netwikipedia.org This section explores the application of Cu(OTf)₂ in two significant areas of radical polymerization: Atom Transfer Radical Polymerization (ATRP) and enantiomer-selective radical polymerization.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a premier method for creating well-defined polymers with controlled molecular weights, narrow polydispersity, and complex architectures. nih.govmdpi.com The catalytic system in ATRP is based on a reversible halogen atom transfer between a dormant alkyl halide species and a transition metal complex, typically a copper(I) species, which generates a propagating radical. wikipedia.org

Copper(II) trifluoromethanesulfonate is an attractive catalyst precursor for ATRP, particularly because it is air-stable, which simplifies the experimental setup. nih.govacs.org To generate the active Cu(I) catalyst, Cu(OTf)₂ is reduced in situ using copper(0) powder in the presence of stabilizing nitrogen-based ligands. nih.gov This approach circumvents the need to handle oxygen-sensitive Cu(I) salts. wikipedia.org

The general mechanism for ATRP initiated by a Cu(OTf)₂/Cu(0) system involves the following steps:

Activation: The Cu(I) complex, formed from the reduction of Cu(OTf)₂ by Cu(0), reacts with an alkyl halide initiator (R-X) to form a radical (R•) and the Cu(II) halide deactivator species (X-Cu(II)L). nih.gov

Propagation: The radical R• adds to monomer units.

Deactivation: The propagating radical is reversibly deactivated by the X-Cu(II)L complex, reforming the dormant species and the Cu(I) activator. wikipedia.org

A crucial aspect of using Cu(OTf)₂ is that the copper(II) triflate complex itself does not act as a deactivator because the triflate anion cannot be transferred to the propagating radical via an inner-sphere electron transfer. nih.gov The deactivating species, a copper(II) complex with a halide ligand, must be generated during the initiation step from the alkyl halide initiator. nih.gov

Research has demonstrated the effectiveness of the Cu(OTf)₂/Cu(0) system for the polymerization of various monomers, including styrene and methyl acrylate (B77674) (MA). nih.govacs.org The choice of ligand is critical and influences the catalyst's activity. While traditional bipyridine-based ligands were found to be less efficient for styrene polymerization, they resulted in faster polymerization rates for methyl acrylate compared to analogous copper bromide systems. nih.govacs.org The use of a methylated triamine ligand, N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA), yielded good control and low polydispersities for both styrene and methyl acrylate. nih.govacs.org However, the high activity of copper triflate complexes can sometimes be detrimental, potentially leading to an excess of radical generation and subsequent termination reactions, particularly in the case of styrene. nih.govacs.org Careful control of the amount of copper(0) powder is therefore essential to regulate the concentration of the active Cu(I) catalyst and achieve a well-controlled polymerization. nih.govacs.org

Table 1: ATRP of Styrene and Methyl Acrylate using Cu(OTf)₂/Cu(0)/Ligand System

MonomerLigandKey FindingsResulting Polymer Properties (Mw/Mn)Reference
StyreneBipyridine-basedLess efficient polymerization compared to CuBr analogues. Radical generation can be too high, leading to termination.- nih.govacs.org
StyrenePMDETAGood results with well-controlled polymerization.1.10 nih.govacs.org
Methyl Acrylate (MA)Bipyridine-basedFaster polymerization compared to CuBr analogues.- nih.govacs.org
Methyl Acrylate (MA)PMDETARapid polymerization even at high conversions with low polydispersities.1.15 nih.govacs.org

Enantiomer-Selective Radical Polymerization

Enantiomer-selective polymerization is a sophisticated technique that allows for the preferential polymerization of one enantiomer from a racemic monomer mixture, leading to the formation of optically active, stereoregular polymers. The control over the stereochemistry of the polymer chain is achieved by using a chiral catalytic system. nih.gov

The application of copper(II) trifluoromethanesulfonate in this field is an emerging area of research. A notable example is its use in an asymmetric reverse atom transfer radical polymerization (ATRP) initiating system. researchgate.net Specifically, the combination of 2,2'-azobisisobutyronitrile (AIBN) as a conventional radical initiator, copper(II) trifluoromethanesulfonate as the catalyst, and a chiral diamine as the ligand has been reported for the enantiomer-selective radical polymerization of rac-2,4-pentanediyl dimethacrylate. researchgate.net

In this system, the key to enantioselectivity is the chiral ligand, which coordinates to the copper center. This chiral copper complex preferentially interacts with one of the enantiomers of the propagating radical, influencing the stereochemistry of the monomer addition and leading to a polymer with a controlled helical structure (cyclopolymerization). The general principle relies on forming a diastereomeric transition state between the chiral catalyst and the prochiral radical end of the polymer chain, guiding the stereoselective incorporation of the incoming monomer.

While detailed studies on this specific application are limited, the principle is well-supported by broader research into copper-catalyzed enantioselective reactions. numberanalytics.com For instance, Cu(OTf)₂ combined with chiral bis(oxazoline) ligands has been successfully used for highly enantioselective fluorination reactions, demonstrating the capacity of chiral copper triflate complexes to create a highly organized and asymmetric environment around the metal center. researchgate.net Similarly, cooperative catalyst systems pairing Cu(OTf)₂ with chiral silanediols have been shown to generate enhanced Lewis acids for enantioselective transformations. nih.gov These examples underscore the potential of using Cu(OTf)₂ in combination with a suitable chiral ligand to control stereochemistry in radical processes.

The development of such systems is crucial for producing advanced polymer materials where properties are highly dependent on tacticity and stereochemical structure.

Table 2: Components of a Cu(OTf)₂-Based System for Enantiomer-Selective Radical Polymerization

ComponentExampleFunctionReference
Monomerrac-2,4-Pentanediyl dimethacrylateRacemic monomer to be selectively polymerized. researchgate.net
CatalystCopper(II) trifluoromethanesulfonate (Cu(OTf)₂)Forms the active chiral catalyst complex and controls the polymerization via ATRP mechanism. researchgate.net
LigandChiral DiamineProvides the chiral environment necessary to induce enantioselectivity. researchgate.net
Initiator2,2'-Azobisisobutyronitrile (AIBN)Used in reverse ATRP to generate initial radicals. researchgate.net

Compound Index

Mechanistic Investigations of Copper Ii Trifluoromethanesulfonate Catalysis

Elucidation of Catalytic Cycles

The catalytic cycle in copper-mediated reactions is often complex, involving various oxidation states of copper and a range of reactive intermediates. Mechanistic studies aim to map out these cycles to understand how the catalyst facilitates the transformation of reactants into products.

Role of Copper Oxidation States (Cu(I), Cu(II), Cu(III))

A key feature of many Cu(OTf)₂-catalyzed reactions is the dynamic interplay between different copper oxidation states. While the catalyst is introduced as Cu(II), its in-situ reduction to Cu(I) is a critical step in many catalytic processes, particularly those involving diazo compounds. chemicalbook.comresearchgate.net For instance, in the 1,3-dipolar addition of ketocarbenes (generated from diazoesters) to nitriles, kinetic studies, EPR, and polarography have demonstrated that the reduction of copper(II) to copper(I) is a pivotal step in the catalytic cycle. researchgate.net Similarly, the generation of carbenoid species from diazo esters and ketones for cyclopropanation and other transformations is widely believed to proceed through an initial reduction to a Cu(I) species. chemicalbook.com

Conversely, the oxidation of copper to a higher oxidation state, Cu(III), has also been proposed in certain reactions. In a dual-catalytic system for C(sp³)–H trifluoromethylation, mechanistic investigations provided evidence for the formation of a Cu(III)–CF₃ complex. researchgate.net This species was identified through ¹⁹F NMR spectroscopy and was shown to be a competent intermediate in the reaction. researchgate.net The catalytic cycle in such cases may involve the sequence Cu(II) → Cu(I) → Cu(III) → Cu(I) or other variations, highlighting the redox flexibility of copper.

The dual role of Cu(OTf)₂ as both a Lewis acid and a redox-active species is often synergistic, and its ability to access multiple oxidation states is a defining characteristic of its catalytic prowess. beilstein-journals.org

Identification of Reactive Intermediates (Radical and Carbocationic)

The nature of the reactive intermediates in Cu(OTf)₂-catalyzed reactions can be either ionic or radical, and in some cases, both types of intermediates may be involved. beilstein-journals.org The specific pathway often depends on the substrates and reaction conditions.

In certain multicomponent reactions, the formation of radical intermediates has been proposed. For example, in a reaction involving the generation of acyl or alkyl radicals, these species can add to an alkene to form a new alkyl radical. This radical intermediate can then be oxidized by a Cu(II) species to a cationic intermediate, which is subsequently trapped by a nucleophile to yield the final product. researchgate.net The involvement of radical species is also suggested in the trifluoromethylation of imidazoheterocycles, where a trifluoromethyl radical is generated in situ from CF₃SO₂Na with the assistance of the copper catalyst and an oxidant. nih.gov

Carbocationic intermediates are also frequently invoked in Cu(OTf)₂-catalyzed reactions, consistent with its strong Lewis acidity. chemicalbook.comwikipedia.org The catalyst can activate substrates by coordination, facilitating the formation of carbocations that then undergo further reaction. In the [3+2] cycloaddition of N-tosylaziridines with nitriles, the reaction is believed to proceed through a Lewis acid-promoted ring-opening of the aziridine (B145994) to form a cation-like intermediate. iitk.ac.in

The ability of Cu(OTf)₂ to stabilize both radical and cationic intermediates contributes to its broad applicability in organic synthesis.

Determination of Turnover-Limiting Steps and Rate Acceleration Factors

In some catalytic systems, product inhibition can be a significant factor that limits catalyst turnover. For instance, in the intramolecular Schmidt reaction of ketones and tethered azides catalyzed by Sc(OTf)₃, the strongly basic amide product binds tightly to the Lewis acidic catalyst, leading to product inhibition. nih.gov In this specific case, it was found that increasing the reaction temperature could promote the release of the product from the catalyst, thereby increasing the turnover number and frequency. nih.gov This temperature-dependent turnover suggests that the product dissociation is the turnover-limiting step. While this example uses scandium, the principle of overcoming product inhibition to increase turnover is relevant to Lewis acid catalysis in general, including reactions catalyzed by Cu(OTf)₂.

Factors that can accelerate the rate of a catalytic reaction include the use of co-catalysts or additives. In the copper(II) trifluoromethanesulfonate-catalyzed arylation of potassium carboxylates with diaryliodonium salts, the addition of a thiophosphoramide-based co-catalyst was found to significantly accelerate the reaction. researchgate.net This rate acceleration was attributed to the counterion activation of either the diaryliodonium salt or an organocopper intermediate by the thiophosphoramide. researchgate.net Such strategies that target the turnover-limiting step are essential for developing more efficient catalytic processes.

Kinetic Studies of Catalytic Processes

Kinetic studies provide quantitative data on reaction rates and their dependence on various factors, offering deep insights into reaction mechanisms.

Reaction Order Dependencies

The order of a reaction with respect to the catalyst and substrates can reveal important information about the composition of the transition state in the rate-determining step. In a study on the Cu(OTf)₂-catalyzed [3+2] cycloaddition of a-alkyl or aryl substituted N-tosylaziridines with nitriles, it was observed that using one equivalent of the catalyst was necessary to achieve the best results. iitk.ac.in While not a formal kinetic study, this observation suggests a complex relationship between the catalyst concentration and the reaction rate, possibly indicating that the catalyst is involved in more than just a simple catalytic turnover and may be consumed or deactivated in side reactions, or that a higher-order catalyst aggregate is the active species. More detailed kinetic analyses are needed to definitively determine the reaction order in Cu(OTf)₂-catalyzed processes.

Deuterium (B1214612) Kinetic Isotope Effects (KIE)

The deuterium kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a reaction by determining if a C-H (or other X-H) bond is broken in the rate-determining step. A primary KIE (typically > 2) is observed when the bond to the isotope is broken in the turnover-limiting step.

In the context of copper-catalyzed oxidations, a study on LDL peroxidation revealed significant deuterium kinetic isotope effects. nih.gov The rate of propagation of copper-induced peroxidation was found to decrease as the fraction of D₂O in the solvent mixture increased. nih.gov This was interpreted as evidence that the copper-induced decomposition of hydroperoxides, a step involving the cleavage of an oxygen-hydrogen bond, is the rate-limiting step in the propagation phase of the oxidation. nih.gov Although this study does not involve Cu(OTf)₂ in a synthetic organic reaction, it demonstrates the utility of KIE in elucidating the mechanisms of copper-catalyzed processes. The observation of a KIE can provide strong evidence for the involvement of proton transfer or hydrogen atom abstraction in the rate-determining step of a reaction catalyzed by copper(II) trifluoromethanesulfonate (B1224126).

Influence of Ligand Design on Catalytic Pathways

Role of N-Donor Ligands

Nitrogen-donor ligands are extensively used in copper(II) trifluoromethanesulfonate catalyzed reactions to modulate the reactivity and selectivity of the metal center. These ligands, which include pyridines, pyrazoles, and various amines, coordinate to the copper ion, influencing its electronic properties and the geometry of the catalytic complex. nih.gov Mechanistic studies suggest that in many Cu(II)-catalyzed reactions, a Cu(I) species is an active intermediate, and N-donor ligands play a critical role in stabilizing the different oxidation states of copper throughout the catalytic cycle.

In C-N cross-coupling reactions, for instance, mechanistic investigations propose a pathway that involves the transmetalation of an arylboronic acid to a Cu(II) complex bearing neutral N-ligands. chemrxiv.org This is followed by the generation of a putative Cu(III) complex, which then undergoes oxidative C-N coupling. chemrxiv.org The use of chelating N,N-donor ligands can lead to the formation of well-defined copper(I) imidate and amidate complexes, which have been identified as key intermediates in copper-catalyzed amidation reactions of aryl halides. The structure and reactivity of these intermediates are directly shaped by the electronic properties of the dative N-donor ligand. nih.gov

The coordination of N-donor ligands also impacts the structure of the resulting copper complexes, which can range from mononuclear species to more complex multinuclear assemblies. For example, water-soluble copper(II) complexes with 2NO and 3N donor ligands have been synthesized and characterized, revealing distorted square-based or trigonal bipyramidal geometries depending on the specific ligand structure. nih.gov These structural variations, dictated by the ligand, directly affect the accessibility of the copper center and its ability to bind and activate substrates.

Chiral Ligand Effects on Enantioselectivity

In asymmetric catalysis, the use of chiral ligands in conjunction with copper(II) trifluoromethanesulfonate is a cornerstone strategy for achieving high levels of enantioselectivity. The chiral ligand creates a stereochemically defined environment around the copper atom, which allows for the discrimination between enantiotopic faces of the substrate, leading to the preferential formation of one enantiomer of the product. beilstein-journals.orgbeilstein-archives.org

A prominent example is the asymmetric Henry reaction, where copper(II) complexes of chiral ligands based on imidazolidin-4-one (B167674) derivatives have proven to be highly efficient catalysts. beilstein-journals.org Research has shown that the relative configuration of the ligand is a determining factor for the stereochemical outcome. Ligands with a cis-configuration can produce the (S)-enantiomer of the nitroaldol product with up to 97% enantiomeric excess (ee), while ligands with a trans-configuration yield the (R)-enantiomer with up to 96% ee. beilstein-journals.orgbeilstein-archives.org This demonstrates that subtle changes in the ligand's three-dimensional structure can completely reverse the stereoselectivity of the reaction.

The introduction of specific functional groups on the chiral ligand can further enhance enantioselectivity. For instance, incorporating a methyl group at the 2-position of the imidazolidin-4-one ring led to a significant improvement in ee values for the resulting copper(II) complex in Henry reactions. beilstein-journals.org The choice of aldehyde substrate also interacts with the ligand-catalyst complex to determine the final ee, with less reactive aliphatic aldehydes often yielding better enantioselectivity. beilstein-journals.org

The following table summarizes the performance of various copper(II) complexes with chiral imidazolidin-4-one based ligands in the asymmetric Henry reaction, highlighting the influence of both ligand structure and substrate on the conversion and enantiomeric excess.

Aldehyde (Substrate)LigandConfigurationConversion (%)Enantiomeric Excess (ee %)Major Enantiomer
BenzaldehydeIIIatrans9482R
BenzaldehydeIIIbcis9289S
4-NitrobenzaldehydeIIIatrans9976R
4-NitrobenzaldehydeIIIbcis9987S
2-ThiophenecarboxaldehydeIIIatrans4088R
2-ThiophenecarboxaldehydeIIIbcis3680S
tert-ButylcarboxaldehydeIIIatrans6296R
tert-ButylcarboxaldehydeIIIbcis4992S
iso-PropylcarboxaldehydeIIIatrans9094R
iso-PropylcarboxaldehydeIIIbcis6488S

Data sourced from a study on asymmetric Henry reactions catalyzed by copper(II) complexes of ligands IIIa and IIIb. beilstein-journals.org

Counterion Effects and Anionic Ligand Exchange

While ligand design is paramount, the counterion of the copper salt, in this case, trifluoromethanesulfonate (OTf⁻), can also play a crucial and active role in the catalytic pathway rather than simply acting as a spectator anion. The unique properties of Cu(OTf)₂ often cannot be replicated by other copper salts, suggesting the triflate anion itself is integral to the catalytic activity. beilstein-journals.org

Mechanistic studies have revealed that the triflate counterion is essential for certain reactions. nih.gov In one such study involving a copper/silanediol (B1258837) co-catalyst system, the reaction failed with other popular hydrogen-bond donors and only proceeded when Cu(OTf)₂ was used. This led to the hypothesis that the silanediol activates the Cu(OTf)₂ catalyst through anion binding, specifically by interacting with the triflate anion. This interaction is believed to generate a more potent Lewis acidic copper species, which enhances its catalytic efficacy. nih.gov

Furthermore, the potential for anionic ligand exchange can significantly influence the structure and reactivity of the catalytic species. Experiments have demonstrated that the counteranion of a copper complex can be exchanged with other anions present in the reaction mixture. For example, the bromide counteranion in a [Cu(L)₂Br]Br complex was shown to be readily exchanged for nitrate (B79036) (NO₃⁻) or tetrafluoroborate (B81430) (BF₄⁻) anions. researchgate.net This exchange can alter the coordination sphere of the copper center and its catalytic behavior. In some cases, triflate is not necessary for the coupling reaction to proceed, as demonstrated by the efficacy of CuF₂ in certain fluorination reactions, suggesting that anionic ligand exchange with species like fluoride (B91410) can lead to the active catalytic intermediate. acs.org

Coordination Chemistry of Copper Ii Trifluoromethanesulfonate Complexes

Synthesis and Structural Characterization of Coordination Complexes

The synthesis of coordination complexes involving copper(II) trifluoromethanesulfonate (B1224126) typically involves the direct reaction of the copper salt with the desired ligand in a suitable solvent. chemicalbook.com Characterization of these complexes relies on a suite of analytical techniques, including infrared (IR) spectroscopy to observe the coordination of the triflate anion and the ligand, and single-crystal X-ray diffraction for definitive structural elucidation.

Pyrazine (B50134) and Derivatives Complexes

The reaction of copper(II) trifluoromethanesulfonate with pyrazine and its derivatives often leads to the formation of polymeric or polynuclear structures where the pyrazine acts as a bridging ligand.

For instance, the complex (pyrazine)bis(trifluoromethanesulfonato-O)copper(II) is synthesized from the direct reaction of Cu(OTf)₂ and pyrazine. acs.orgubc.ca Its structure consists of linear chains of copper atoms bridged by pyrazine molecules. Each copper atom is also coordinated to two triflate anions through their oxygen atoms. acs.orgubc.ca

With more complex pyrazine derivatives like 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz), a dinuclear complex with the formula [Cu₂(tppz)(H₂O)₂(CF₃SO₃)₄] can be isolated. rsc.org In this compound, the tppz ligand bridges two copper(II) centers, each of which is further coordinated by a water molecule and two triflate anions. rsc.org The copper ions in this dinuclear species exhibit an elongated octahedral geometry. rsc.org The use of pyrazine-2,3-dicarboxylic acid as a ligand can result in the formation of various copper(II) coordination polymers, with structures that can be influenced by the presence of other co-ligands like ammonia (B1221849). researchgate.net A 2D polymeric network has also been reported where copper(II) ions are bridged by pyrazine ligands. bendola.com

Acetonitrile (B52724) Complexes

Acetonitrile (MeCN) is a common solvent for reactions involving copper(II) trifluoromethanesulfonate and can also act as a ligand. While often used as a solvent for the preparation of Cu(OTf)₂, suggesting the in-situ formation of acetonitrile adducts, isolated and structurally characterized complexes are also known. chemicalbook.com These complexes are valuable intermediates in ligand exchange reactions for the synthesis of other coordination compounds. The coordination of acetonitrile to the copper(II) center is typically through the nitrogen atom.

Phenanthroline Complexes

1,10-Phenanthroline (B135089) (phen) is a classic bidentate chelating ligand that forms stable complexes with copper(II). The synthesis of tris(1,10-phenanthroline)copper(II) trifluoromethanesulfonate dihydrate has been achieved through the direct interaction of the copper salt and the phenanthroline ligand. researchgate.net The resulting complex cation, [Cu(phen)₃]²⁺, typically exhibits a distorted octahedral geometry due to the Jahn-Teller effect inherent to d⁹ copper(II) ions. rsc.org

Mixed-ligand complexes containing phenanthroline and another ligand are also prevalent. For example, a complex incorporating the quinolone drug fleroxacin (B1672770) and 1,10-phenanthroline has been synthesized and structurally characterized. rsc.org In this case, the copper(II) ion is coordinated by two nitrogen atoms from phenanthroline and two oxygen atoms from the fleroxacin molecule. rsc.org Similarly, mixed-ligand complexes with thienoyltrifluoroacetonate and phenanthroline have been prepared, often resulting in square pyramidal geometries where the counter-ion occupies the apical position. nih.gov

Chiral Bis(oxazoline) Complexes

Chiral bis(oxazoline) (BOX) ligands are of paramount importance in asymmetric catalysis, and their complexes with copper(II) trifluoromethanesulfonate are highly effective Lewis acid catalysts. nih.gov These complexes are typically generated in situ or isolated as stable compounds. The triflate counterion plays a crucial role in determining the geometry of the resulting complex. rsc.orgrsc.org

Spectroscopic studies using EPR and ENDOR on complexes like Cu(II)((-)-2,2'-isopropylidenebis[(4S)-4-phenyl-2-oxazoline])₂ have confirmed the coordination of both water molecules and triflate anions to the copper center. rsc.orgrsc.org X-ray crystallography of Cu((S,S)-t-Bu-box)₂ reveals a distorted square planar or square pyramidal geometry. nih.gov In the hydrated form, water molecules coordinate in the equatorial plane, while the weakly coordinating triflate anions are often found in the axial positions of a Jahn-Teller distorted octahedral structure. rsc.orgrameshrasappan.com

Hydrazone Ligand Complexes

Hydrazone ligands, derived from the condensation of hydrazides and carbonyl compounds, are versatile polydentate ligands that form a variety of complexes with copper(II). nih.govresearchgate.netresearchgate.net The resulting structures can range from mononuclear to polynuclear, with diverse coordination geometries. rsc.org

A binuclear copper(II) complex based on a trifluoromethyl-containing bis(pyrazolyl)hydrazone has been synthesized. mdpi.com In this structure, the deprotonated hydrazone ligand acts as a tetradentate bridge between two copper(II) ions. mdpi.com The coordination sphere of each copper ion can be described as a trigonal bipyramid. mdpi.com Studies have shown that the synthetic method, such as conventional solution-based routes versus solvothermal or electrochemical methods, can lead to copper(II) hydrazone complexes with different nuclearities and geometries. rsc.org The final structure is often a result of a delicate interplay between the ligand's substituents, the solvent, and the counterion, although some systems show insensitivity to the latter. mdpi.com

Crystal Structure Determination and Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these coordination complexes. The analysis of these structures provides invaluable information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

The triflate anion in copper(II) complexes is known for its structural versatility. It can be a non-coordinating counterion, or it can coordinate to the metal center in a monodentate fashion through one of its oxygen atoms, as seen in the (pyrazine)bis(trifluoromethanesulfonato-O)copper(II) complex. acs.orgubc.ca

In the dinuclear tppz complex, [Cu₂(tppz)(H₂O)₂(CF₃SO₃)₄], the copper(II) ions are in an elongated octahedral environment. The equatorial plane is defined by three nitrogen atoms from the tppz ligand and one oxygen from a water molecule, while two triflate oxygen atoms occupy the axial positions. rsc.org The intramolecular copper-copper distance in this complex is 6.5221(6) Å. rsc.org

For phenanthroline complexes like [Cu(phen)₃]²⁺, the crystal structure reveals a distorted octahedral coordination around the copper(II) center. This distortion is characterized by the elongation of two trans Cu-N bonds (axial) compared to the other four (equatorial), a classic example of the Jahn-Teller effect. rsc.org

The crystal structures of chiral bis(oxazoline) copper(II) triflate complexes are particularly insightful for understanding their catalytic activity. The structure of Cu((S,S)-t-Bu-box)₂ shows a propensity for distorted square planar or square pyramidal geometries. nih.gov When water is present, as in Cu(1)₂(H₂O)₂, the complex adopts a Jahn-Teller distorted octahedral geometry with the triflate anions coordinated in the axial positions and water molecules in the equatorial plane. rsc.org This precise arrangement around the metal center is crucial for inducing enantioselectivity in catalyzed reactions.

The analysis of a binuclear hydrazone complex revealed a trigonal bipyramidal geometry around each copper(II) ion, which is coordinated to four nitrogen atoms from two different ligands and one oxygen atom from a DMSO solvent molecule. mdpi.com

Below is a table summarizing the crystallographic data for selected copper(II) trifluoromethanesulfonate complexes.

Complex FormulaCrystal SystemSpace GroupKey Structural FeaturesRef.
[Cu₂(tppz)(H₂O)₂(CF₃SO₃)₄]--Dinuclear; Elongated octahedral Cu(II); Bridging tppz ligand rsc.org
Cu(phen)₃₂ (analogous)MonoclinicC2/cMonomeric; Distorted octahedral Cu(II); Elongated axial Cu-N bonds rsc.org
Cu((S,S)-t-Bu-box)₂--Monomeric; Distorted square planar/pyramidal geometry nih.gov
Cu(1a)₂(H₂O)₂--Monomeric; Jahn-Teller distorted octahedral; Coordinated water and triflate rsc.org

X-ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) is the definitive method for elucidating the precise three-dimensional structure of copper(II) trifluoromethanesulfonate complexes. This technique provides detailed information regarding the coordination number of the copper center, the geometry of the coordination sphere, and the exact bond lengths and angles between the metal ion and its ligands. rsc.orgresearchgate.net

Structural analyses have revealed that copper(II) triflate can form mononuclear, binuclear, and polynuclear complexes depending on the nature of the co-ligands used. For instance, the reaction of copper(II) triflate with benzyldipicolylamine (BDPA) can yield either a mononuclear or a dinuclear complex. researchgate.net X-ray diffraction is crucial for distinguishing between these structural possibilities and understanding how the triflate anion participates in the coordination sphere—whether it is directly bonded to the copper ion or acts as a counter-ion. researchgate.net

Powder X-ray Diffraction (XRD) Analysis

The technique is used to determine crystal system types, space groups, and lattice parameters for polycrystalline materials. researchpublish.com For newly synthesized copper(II) complexes, the powder XRD patterns are often compared with patterns simulated from single-crystal XRD data to confirm that the bulk material is representative of the single crystal structure. The analysis of peak broadening in powder XRD patterns can also be used to estimate the average crystallite size of the material using the Debye-Scherrer equation. researchpublish.comscholarsresearchlibrary.com Studies on various copper(II) complexes have used this method to confirm their crystalline nature and determine parameters like particle size and lattice constants. isroset.orgresearchpublish.com

Coordination Geometry and Bond Lengths

The Cu(II) ion, with its d⁹ electronic configuration, is subject to the Jahn-Teller effect, which typically results in distorted coordination geometries rather than perfect octahedral or tetrahedral environments. Common geometries for copper(II) trifluoromethanesulfonate complexes include distorted octahedral, square pyramidal, and trigonal bipyramidal. rsc.orgnih.gov

Distorted Octahedral: In many six-coordinate complexes, a tetragonally elongated octahedral geometry is observed. This involves four shorter equatorial bond lengths and two longer axial bond lengths. nih.gov

Square Pyramidal: Five-coordinate copper(II) complexes frequently adopt a square-pyramidal geometry. This geometry can be considered as an octahedral structure with one axial ligand removed. The copper atom is typically raised slightly above the plane of the four equatorial ligands. nih.govnih.gov

Trigonal Bipyramidal: Another common five-coordinate geometry is the trigonal bipyramid. The degree of distortion between a perfect square pyramid (τ = 0) and a perfect trigonal bipyramid (τ = 1) can be quantified by the geometry index τ. nih.gov

Table 1: Representative Bond Lengths in Copper(II) Complexes

Complex Type Coordination Geometry Bond Bond Length (Å)
Four-coordinate Cu(II) Square Planar Mean Cu–O 1.928
Five-coordinate Cu(II) Square Pyramidal Equatorial Cu–O 1.955
Axial Cu–O 2.258
Six-coordinate Cu(II) Distorted Octahedral Equatorial Cu–N ~1.96 - 2.04
Axial Cu–N ~2.31
Apical Cu–O ~2.35

This table is generated based on typical values reported in crystallographic studies of various copper(II) complexes. nih.govnih.gov

Intermolecular Interactions and Crystal Packing

The solid-state arrangement of copper(II) trifluoromethanesulfonate complexes is governed by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonds, π-π stacking, and other van der Waals forces, dictate the final crystal packing. The triflate anion, with its fluorine and oxygen atoms, can participate in weak hydrogen bonding.

In complexes with suitable organic ligands, specific interactions become dominant. For example, O-H···O and N-H···O hydrogen bonds are common and often lead to the formation of extended one-dimensional chains or two-dimensional sheets. researchgate.netresearchgate.net In complexes containing aromatic rings, π-π stacking and C-H···π interactions also play a crucial role in the supramolecular assembly. researchgate.net The study of these interactions is often aided by Hirshfeld surface analysis, which provides a visual and quantitative summary of all intermolecular contacts in a crystal. researchgate.netrsc.org In some cases, intermolecular Cu···Cu or Cu···O interactions can also influence the packing of trinuclear copper complexes. mdpi.com

Spectroscopic Investigations of Copper(II) Trifluoromethanesulfonate and its Complexes

Spectroscopic techniques are indispensable for characterizing copper(II) trifluoromethanesulfonate complexes, providing insights into the coordination environment of the copper ion and the bonding of the triflate anion.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful tools for probing the coordination mode of the trifluoromethanesulfonate anion. researchgate.netresearchgate.net The vibrational frequencies of the triflate group, particularly the S-O stretching modes, are sensitive to its environment.

An uncoordinated, "ionic" triflate anion (with C₃ᵥ symmetry) displays characteristic bands for the asymmetric (ν_as(SO₃)) and symmetric (ν_s(SO₃)) stretching modes. When the triflate anion coordinates to the copper(II) center, its symmetry is lowered (to C_s for monodentate coordination), causing the degenerate vibrational modes to split. This splitting of the SO₃ stretching bands is a clear indicator of coordination. For instance, the appearance of new bands and shifts in existing ones can confirm the involvement of groups like C=N in complexation. materialsciencejournal.org

Table 2: Characteristic IR Frequencies (cm⁻¹) for the Triflate Anion

Vibrational Mode Ionic Triflate (C₃ᵥ) Coordinated Triflate (C_s)
Asymmetric SO₃ Stretch (ν_as) ~1260 Splits into two bands (e.g., ~1320, ~1170)
Symmetric SO₃ Stretch (ν_s) ~1030 Shifts (e.g., ~1010)
C-F Stretch (ν(CF₃)) ~1225, ~1155 Shifts and/or splits
SO₃ Deformation (δ(SO₃)) ~640 Splits into multiple bands

This table presents typical frequency ranges and is based on general observations in the literature for metal triflate complexes.

FT-IR spectra, often recorded using KBr pellets or Attenuated Total Reflectance (ATR) techniques, provide valuable data on the functional groups of the ligands and how their vibrational frequencies shift upon complexation with the copper(II) ion. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of copper(II) trifluoromethanesulfonate complexes. researchgate.net The spectra of Cu(II) (d⁹) complexes are typically characterized by a broad, low-intensity band in the visible or near-infrared region (typically 550–900 nm). mdpi.comnih.gov This band is assigned to d-d electronic transitions within the copper(II) ion, whose d-orbitals are split in energy by the ligand field. The position and shape of this band are sensitive to the coordination geometry and the nature of the ligands surrounding the copper ion. docbrown.info

For example, the color of copper(II) complexes, which ranges from blue to green, is a direct consequence of these d-d transitions. docbrown.info A shift in the maximum absorbance (λ_max) can indicate a change in the coordination environment. In addition to the d-d bands, more intense charge-transfer (CT) bands, often ligand-to-metal charge transfer (LMCT), can be observed in the ultraviolet region. mdpi.com In some cases, the formation of a complex between Cu(OTf)₂ and a ligand can be monitored by the appearance of new absorption bands in the visible spectrum. researchgate.net

Table 3: Representative UV-Vis Absorption Maxima (λ_max) for Copper(II) Complexes

Complex/Coordination Environment Transition Type λ_max (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
[Cu(H₂O)₆]²⁺ (Octahedral) d-d ~810 ~12
[Cu(NH₃)₄(H₂O)₂]²⁺ (Octahedral) d-d ~650 -
Cu(II) complex with py-2pz ligand d-d 805 - 875 44 - 102
4-coordinated Cu(II) complexes d-d 550 - 800 Small
4-coordinated Cu(II) complexes Charge Transfer 340 - 450 Large

This table compiles representative data from the literature to illustrate typical spectral features. mdpi.comnih.govdocbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of copper(II) trifluoromethanesulfonate complexes is significantly influenced by the paramagnetic nature of the Cu(II) ion. The unpaired electron in the d⁹ configuration of copper(II) leads to profound effects on NMR spectra, namely significant signal broadening and a wide chemical shift dispersion. researchgate.netresearchgate.net These phenomena arise from the interaction of the unpaired electron spin with the nuclear spins of the ligand atoms.

The paramagnetic effect causes both the chemical shifts and the relaxation times of protons to be altered, manifesting as broadened and shifted signals in the ¹H NMR spectrum. researchgate.net The broadening effect is particularly pronounced for nuclei in close proximity to the paramagnetic center, attenuating rapidly with increasing internuclear distance (proportional to 1/r⁶, where r is the distance between the metal and the nucleus). researchgate.net Consequently, signals of protons nearest to the Cu(II) ion can be broadened to the point of being unobservable. researchgate.net

Despite these challenges, NMR can provide valuable structural information. The large paramagnetic shifts, though complex to analyze, are sensitive to the geometric and electronic structure of the complex. Variable temperature NMR studies can also offer insights into dynamic processes and magnetic properties. researchgate.net For instance, in studies of Cu(II) complexes with various ligands, the selective broadening and shifting of specific proton signals can help identify the coordination sites of the ligand. researchgate.net In the study of kanamycin (B1662678) A complexes with Cu(II), paramagnetic relaxation contributions to proton relaxation rates were measured to determine metal-ligand distances, which were then used for structural determination. rsc.org However, due to the significant broadening and shifts, routine NMR analysis is often challenging, and it is a technique that requires specialized interpretation for paramagnetic systems. researchgate.netwalisongo.ac.id

Table 1: Qualitative Effects of Paramagnetic Cu(II) on NMR Spectra

NMR Parameter Observation in Cu(II) Trifluoromethanesulfonate Complexes Rationale
Chemical Shift Wide dispersion of signals, often spanning hundreds of ppm. researchgate.net Interaction of nuclear spins with the unpaired electron of the paramagnetic Cu(II) center.
Signal Linewidth Significant broadening of signals, especially for nuclei close to the Cu(II) ion. researchgate.netresearchgate.net Rapid nuclear relaxation induced by the fluctuating magnetic field of the paramagnetic center.
Signal Observation Signals for nuclei very close to the Cu(II) center may be unobservable. researchgate.net Extreme broadening makes the signal indistinguishable from the baseline noise.

| Temperature Dependence | Chemical shifts are highly sensitive to temperature changes. researchgate.net | The magnetic susceptibility of the paramagnetic center is temperature-dependent (Curie's Law). |

Mass Spectrometry (MS)

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a valuable tool for characterizing the stoichiometry and structure of copper(II) trifluoromethanesulfonate complexes in the gas phase. However, the technique is not without its complexities. A significant phenomenon observed during the ESI-MS analysis of Cu(II) complexes is the reduction of the metal center from Cu(II) to Cu(I). nih.govresearchgate.net This reduction can occur in the gas phase through charge transfer between the metal complex and solvent molecules, rather than being a simple electrochemical process at the ESI tip. researchgate.net

This reduction means that spectra may show peaks corresponding to both Cu(II) and Cu(I) species, which can complicate interpretation. nih.gov For example, in ESI-MS studies of Cu(II) complexes with amoxicillin, complex ions corresponding to both Cu(II) and the reduced Cu(I) were observed. rhhz.net The relative intensities of these species can be influenced by instrumental parameters and the solvent system used. nih.govresearchgate.net

Despite the reduction issue, ESI-MS can provide crucial information. High-resolution mass spectrometry allows for the determination of the elemental composition of the complex ions. Tandem mass spectrometry (MS/MS), involving collision-activated dissociation (CAD), can be used to probe the fragmentation patterns of the complexes, offering insights into the coordination environment and the connectivity of the ligands. rhhz.net For instance, studies on binuclear copper complexes have successfully used ESI-MS to identify the parent binuclear monocation and its fragmentation pathway. sciensage.info

Table 2: Representative ESI-MS Data for Copper Complexes

Complex/System Studied Observed m/z Assigned Fragment Reference
Cu(II)-Amoxicillin 428 [⁶³Cu + (Amoxicillin - H)]⁺ rhhz.net
Cu(II)-Amoxicillin 792 [⁶³Cu + (2Amoxicillin - H)]⁺ rhhz.net
Cu(II)-Amoxicillin 828 [⁶³Cu + (2Amoxicillin - H) + 2H₂O]⁺ rhhz.net
Cu₂(bipy)₂(salEthSB)₂ 944 [Cu₂(bipy)₂(salEthSB)(ClO₄)]⁺ sciensage.info
Cu₂(bipy)₂(salEthSB)₂ 470 [C₂₆H₁₉O₃N₂Cu]⁺ sciensage.info

Electron Spin Resonance (ESR) Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying paramagnetic species like copper(II) trifluoromethanesulfonate complexes. nih.gov Since Cu(II) has a d⁹ electron configuration with one unpaired electron, it is ESR-active. The ESR spectrum provides detailed information about the oxidation state, coordination environment, and the nature of the metal-ligand bonding. researchgate.netnih.gov

The key parameters obtained from an ESR spectrum are the g-values and the hyperfine coupling constants (A-values). The g-values are indicative of the electronic environment around the Cu(II) ion. For complexes in frozen solution or powder form, anisotropy in the g-value is often observed, with different values for the magnetic field parallel (g∥) and perpendicular (g⊥) to the principal symmetry axis of the molecule. The trend g∥ > g⊥ > 2.0023 (the g-value for a free electron) is characteristic of Cu(II) in an axially elongated geometry (e.g., octahedral or square pyramidal), with the unpaired electron residing in the dx²-y² orbital. researchgate.netresearchgate.net

The hyperfine splitting pattern arises from the interaction of the unpaired electron with the nuclear spin of the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes), which typically splits the g∥ signal into four lines. The magnitude of the hyperfine coupling constant, A∥, provides information about the covalency of the metal-ligand bonds. researchgate.net In some cases, superhyperfine splitting due to interaction with ligand atoms (like ¹⁴N, I=1) can also be resolved, confirming the direct coordination of these atoms to the copper center. researchgate.net

Table 3: Typical ESR Parameters for Copper(II) Complexes with Different Geometries

Coordination Geometry Typical g-Value Relationship Ground State General Observations Reference
Elongated Octahedral / Square Pyramidal g∥ > g⊥ > 2.0023 d(x²-y²) This is the most common geometry for Cu(II) complexes. researchgate.netresearchgate.net
Square Planar g∥ > g⊥ ≈ 2.15-2.20 d(x²-y²) Often shows well-resolved hyperfine splitting on the g∥ component. researchgate.net
Compressed Tetragonal g⊥ > g∥ > 2.0023 d(z²) Less common; indicates compression along the z-axis. researchgate.net

| Pseudo-tetrahedral | g∥ ≈ g⊥ | Varies | The g-values are sensitive to the degree of distortion from planarity. | nih.gov |

X-ray Absorption Fine Structure (EXAFS) Spectroscopy

X-ray Absorption Fine Structure (XAFS) spectroscopy is a synchrotron-based technique that provides precise information about the local geometric structure around a specific absorbing atom. researchgate.netwikipedia.orgtoray-research.co.jp For copper(II) trifluoromethanesulfonate complexes, analysis of the Cu K-edge XAFS spectrum can determine the oxidation state, coordination number, identity of neighboring atoms, and interatomic distances. researchgate.net The XAFS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, near the absorption edge, is sensitive to the oxidation state and coordination geometry of the copper atom. researchgate.netyoutube.com The position of the edge and the presence of specific pre-edge features can confirm the Cu(II) oxidation state and provide clues about the symmetry of the coordination environment (e.g., distinguishing between centrosymmetric and non-centrosymmetric geometries). researchgate.netsemanticscholar.org

The EXAFS region consists of oscillations past the absorption edge. wikipedia.orgyoutube.com Analysis of these oscillations allows for the determination of the number and type of atoms in the coordination shells surrounding the copper atom, as well as their precise bond lengths. researchgate.netuu.nl This makes EXAFS particularly powerful for studying the structure of complexes in various states, including crystalline solids, solutions, and amorphous materials, where single-crystal X-ray diffraction may not be feasible. uu.nl For example, EXAFS studies on Cu(II) complexes have been used to determine the Cu-O and Cu-N bond lengths in the first coordination sphere with high accuracy. researchgate.netaps.org

Table 4: Representative EXAFS-Derived Structural Parameters for Cu(II) Complexes

Complex System Absorber-Scatterer Pair Coordination Number (N) Bond Distance (R) in Å Reference
Cu(II) in aqueous ammonia solution Cu-N (equatorial) 4 2.00 researchgate.net
Cu(II)-Glycine complex Cu-N/O (1st shell) 4 ~2.00 semanticscholar.org
Cu(II)-Ethylenediamine complex Cu-N (1st shell) 4 ~2.00 semanticscholar.org
Fe hexacyanocobaltate with Cu(II) Cu-N 4 1.96 researchgate.net
Cu(II) complex with L-aspartic acid Distorted tetragonal pyramidal 5 (not specified) researchgate.net

Table 5: List of Chemical Compounds

Compound Name Abbreviation or Formula
Copper(II) trifluoromethanesulfonate Cu(OTf)₂ or copper(II) triflate
Amoxicillin C₁₆H₁₉N₃O₅S
2,2'-bipyridyl bipy
Kanamycin A C₁₈H₃₆N₄O₁₁
Trifluoromethanesulfonic acid TfOH or triflic acid
Copper(I) trifluoromethanesulfonate benzene (B151609) complex (CF₃SO₃Cu)₂ · C₆H₆
L-aspartic acid C₄H₇NO₄
L-glutamic acid C₅H₉NO₄
Ethylenediamine C₂H₈N₂
Glycine C₂H₅NO₂

Theoretical and Computational Studies of Copper Ii Trifluoromethanesulfonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational investigations into copper(II) trifluoromethanesulfonate-mediated reactions. researchgate.netdntb.gov.ua Its ability to balance computational cost with accuracy makes it well-suited for studying the complex electronic structures of transition metal complexes.

Prediction of Reaction Mechanisms and Pathways

DFT calculations are instrumental in predicting the plausible pathways of reactions catalyzed by copper(II) trifluoromethanesulfonate (B1224126). By modeling the interactions between the catalyst, substrates, and any other reagents, researchers can map out the step-by-step transformations that occur. For instance, in copper-catalyzed trifluoromethylation reactions of alkenes, DFT studies can help distinguish between different proposed mechanisms, such as those involving radical intermediates or a Heck-like pathway. acs.orgnih.gov

In a study on the copper-catalyzed trifluoromethylation of boronic acids, DFT calculations were used to investigate a proposed multi-step reaction mechanism. montclair.edumontclair.edu This included the addition of a trifluoromethyl radical to the copper center, base-promoted transmetalation, and reductive elimination to form the final product. montclair.edumontclair.edu Similarly, in the context of Diels-Alder reactions catalyzed by a Cu(II)-ATP complex, where copper(II) trifluoromethanesulfonate can be a precursor, DFT calculations have been employed to elucidate the reaction mechanism, including the coordination of the copper ion and the preferred direction of attack. researchgate.net These calculations provide a detailed picture of the molecular events that govern the reaction's outcome.

The versatility of copper(II) trifluoromethanesulfonate as a catalyst is evident in a variety of organic transformations, including:

Mannich condensation sigmaaldrich.comsigmaaldrich.com

Annulative amination sigmaaldrich.comsigmaaldrich.com

Friedel-Crafts reactions sigmaaldrich.comsigmaaldrich.com

Henry reactions sigmaaldrich.comsigmaaldrich.comwikipedia.org

Cyclopropanation reactions wikipedia.org

For many of these reactions, DFT can be employed to understand the catalytic cycle and the role of the copper center in activating the substrates.

Analysis of Transition States and Intermediates

A key strength of DFT is its ability to locate and characterize transition states and reaction intermediates. These transient species are often difficult, if not impossible, to observe experimentally due to their short lifetimes. By calculating the geometries and energies of transition states, chemists can identify the rate-determining step of a reaction and understand the factors that control its kinetics. dntb.gov.ua

In the aforementioned study of boronic acid trifluoromethylation, transition states were successfully located for the transmetalation and reductive elimination steps. montclair.edumontclair.edu This provided crucial information about the energy barriers associated with these steps. Likewise, in the Diels-Alder reaction, the transition state for the cycloaddition can be analyzed to explain the observed stereoselectivity. researchgate.net The analysis of intermediates, such as the initial complex formed between the copper catalyst and the reactants, is also vital for a complete mechanistic picture.

Energetic Profiles and Thermodynamic Feasibility

DFT calculations allow for the construction of detailed reaction energy profiles, which map the energy of the system as it progresses from reactants to products through various intermediates and transition states. These profiles are essential for assessing the thermodynamic feasibility of a proposed reaction mechanism. dntb.gov.uamontclair.edu

For the copper-catalyzed trifluoromethylation of boronic acids, the calculated reaction energy pathway indicated that the proposed mechanism was thermodynamically reasonable. montclair.edumontclair.edu Furthermore, by comparing the energy profiles of different potential pathways, researchers can determine the most likely mechanism. For example, a comparison of two different sequences for the trifluoromethylation reaction revealed that the pathway where the trifluoromethyl radical addition occurs before transmetalation is thermodynamically more favorable. montclair.edumontclair.edu

Below is a hypothetical data table illustrating the kind of energetic data that can be obtained from DFT calculations for a reaction catalyzed by copper(II) trifluoromethanesulfonate.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants + Catalyst0.0
2Intermediate 1-5.2
3Transition State 1+15.8
4Intermediate 2-12.1
5Transition State 2+8.5
6Products + Catalyst-25.0

This table is for illustrative purposes and does not represent actual experimental data.

Solvent Effects in Computational Models

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can account for these solvent effects in two primary ways: through implicit solvent models, which treat the solvent as a continuous medium, or explicit solvent models, where individual solvent molecules are included in the calculation.

In the computational study of the trifluoromethylation of boronic acids, it was found that an implicit solvent model was not sufficient to capture the solvent effects accurately. montclair.edumontclair.edu However, when explicit solvent molecules were included, a significant decrease in the reaction energies was observed, highlighting the importance of explicitly considering the solvent environment in these types of calculations. montclair.edumontclair.edu Theoretical studies on other copper(II) complexes have also shown that the coordination environment, which is influenced by the solvent, can strongly affect the computed properties. diva-portal.org

Electronic Structure Analysis and Bonding

DFT calculations provide valuable information about the electronic structure and bonding within the copper(II) trifluoromethanesulfonate catalyst and its complexes with substrates. This includes details about the distribution of electron density, the nature of the chemical bonds, and the oxidation state of the copper center.

For instance, in a Cu(II)-ATP complex, DFT can be used to analyze the coordination of the copper ion to the ATP molecule. researchgate.net This analysis helps in understanding how the ligand influences the catalytic activity of the copper center. The study of the electronic properties of intermediates and transition states can also reveal how the catalyst facilitates the breaking and forming of bonds during the reaction.

Molecular Dynamics (MD) Simulations

While DFT is excellent for studying the details of a reaction at specific points along the reaction coordinate, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and intermolecular interactions that occur.

In the context of copper-containing systems, MD simulations have been used to study the dynamic behavior of copper-binding proteins. nih.gov These simulations can reveal large-scale motions and conformational changes that are important for biological function. nih.gov Although specific MD simulation studies focusing solely on copper(II) trifluoromethanesulfonate in solution are less common in the readily available literature, this technique holds promise for understanding the solvation structure of the copper ion and the dynamics of ligand exchange processes, which are crucial for its catalytic activity. For example, MD simulations could be used to investigate the coordination of solvent molecules to the copper(II) center and how this is affected by the presence of trifluoromethanesulfonate anions.

Computational Approaches to Ligand and Complex Design

Computational chemistry has become an indispensable tool for the rational design of ligands and complexes involving copper(II) trifluoromethanesulfonate, aiming to enhance catalytic activity, selectivity, and stability. Density Functional Theory (DFT) is a prominent method used to model the electronic structure and properties of these systems, providing valuable insights that guide experimental efforts. davidpublisher.comnih.gov

One key area of focus is the design of chiral ligands to achieve high enantioselectivity in asymmetric catalysis. For instance, in the copper-catalyzed enantioselective acylcyanation of alkenes, computational studies can be employed to understand the role of the ligand in the enantiodetermining step. By modeling the transition states of the reaction with different chiral ligands, researchers can predict which ligand will lead to the highest enantiomeric excess. A linear correlation between the optical purity of the ligand and the product can suggest the involvement of a 1:1 copper-ligand complex in the crucial step of the reaction. acs.org

Computational methods are also vital in understanding the dual role of Cu(OTf)₂ as both a Lewis acid and a metal catalyst, which is often not clearly distinguishable through experimental means alone. beilstein-journals.org DFT calculations can elucidate the coordination environment of the copper center and the influence of the triflate anion. The weakly coordinating nature of the triflate anion is crucial, as it leaves the copper center more available for substrate binding. beilstein-journals.org Theoretical models can explore how different ligands modulate this property, leading to the design of more effective catalysts. For example, in the amination of 1,3-dicarbonyl compounds, the proposed mechanism involves the in-situ formation of the enolic form of the substrate through coordination to the Lewis acidic copper catalyst. nih.gov Computational modeling can validate such proposed mechanisms and guide the selection of ligands that favor this coordination.

The table below illustrates how computational data can be used to evaluate different ligands for a hypothetical copper(II) trifluoromethanesulfonate-catalyzed reaction. The data, while illustrative, reflects the types of parameters calculated to predict ligand efficacy.

LigandCalculated ParameterPredicted Outcome
(R,R)-Ph-boxTransition State Energy (kcal/mol)Lower energy suggests higher reactivity
(S,S)-iPr-pyboxEnantiomeric Excess (calculated, %)Higher value indicates better stereocontrol
1,10-Phenanthroline (B135089)Coordination Strength (eV)Optimal strength balances stability and reactivity

Correlation of Computational Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models through correlation with experimental data. This synergy between theory and experiment provides a more robust understanding of the properties and reactivity of copper(II) trifluoromethanesulfonate complexes.

Spectroscopic techniques are a primary area where computational and experimental data are compared. For example, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectra of copper(II) complexes. These calculated spectra can then be compared with experimentally obtained UV-Vis spectra to validate the computational model. nih.govnih.gov Discrepancies between the calculated and experimental spectra can point to inaccuracies in the assumed geometry or electronic structure, leading to refinements in the theoretical model. For copper(II) complexes containing 2-hydroxyphenones, TD-DFT calculations have been used to shed light on the influence of ligand type on the electronic structure and absorption spectrum. nih.gov In one study, different DFT functionals were tested to find the best agreement with the experimental UV/vis absorbance maximum of a specific Cu(II) complex. nih.gov

Table: Comparison of Experimental and Calculated Spectroscopic Data for a Copper(II) Complex

Spectroscopic TechniqueExperimental ValueCalculated Value (DFT/B3LYP)
UV-Vis λmax (nm)401398
IR ν(Cu-N) (cm⁻¹)450455
EPR g-value2.152.14

Note: The data in this table is illustrative and intended to show the type of correlation that is sought between experimental and computational results.

Furthermore, computational studies can provide insights into reaction mechanisms that are difficult to probe experimentally. For instance, in a copper-catalyzed trifluoromethylation of boronic acids, computational methods were used to investigate the proposed reaction mechanism, including the addition of a •CF3 radical to the copper center and subsequent reductive elimination. montclair.edu The calculated reaction energy pathways can be compared with experimental kinetic data to support or refute a proposed mechanism. The finding that the inclusion of explicit solvent molecules in the calculations significantly lowered reaction energies highlights the importance of accurate environmental modeling to achieve good correlation with experimental results in solution. montclair.edu

In the context of structure-activity relationships, computational models can correlate structural features with catalytic performance. For example, in hydroxido-bridged dimeric Cu(II) complexes, Broken Symmetry-Density Functional Theory (BS-DFT) has been used to study the effect of the ligand and coordination environment on the magnetic coupling constants (J). mdpi.com The calculated J values showed a strong correlation with the experimentally determined values and with structural parameters like the Cu-O-Cu bridging angle. mdpi.com This demonstrates the power of computational methods to not only reproduce experimental observations but also to provide a deeper understanding of the underlying physical principles.

Advanced Research Directions and Emerging Applications

Sustainable and Green Catalysis Development

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. Copper(II) trifluoromethanesulfonate (B1224126) has emerged as a valuable tool in this endeavor due to its efficacy in promoting environmentally benign reactions. scite.ai

One significant area of its application is in multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product. nih.gov This approach is inherently atom-economical and reduces waste by minimizing intermediate separation and purification steps. nih.gov Copper(II) triflate has been successfully employed as a catalyst in various MCRs, including the synthesis of quinoline (B57606) and 1,4-dihydropyridine (B1200194) derivatives, which are important structural motifs in pharmaceuticals. rsc.orgresearchgate.net For instance, it efficiently catalyzes the three-component reaction of aryl amines, aryl aldehydes, and styrene (B11656) oxides to produce 2,3-diarylquinolines with high regioselectivity and good yields. rsc.org

Furthermore, the reusability of the catalyst is a cornerstone of green chemistry. Copper(II) triflate has demonstrated excellent performance as a reusable catalyst, particularly in aqueous media. nih.govacs.orgresearchgate.net Its ability to catalyze reactions in water, a green solvent, is highly advantageous. nih.govacs.orgresearchgate.net A notable example is the synthesis of trans-4,5-diamino-cyclopent-2-enones from furfural (B47365) and secondary amines, where Cu(OTf)₂ acts as an efficient and recyclable catalyst at room temperature in water. nih.govacs.orgresearchgate.net This process highlights the catalyst's stability and activity in aqueous environments, offering a sustainable alternative to reactions traditionally carried out in organic solvents. nih.govacs.orgresearchgate.net

Copper(II) triflate also serves as a less toxic and more cost-effective alternative to other metal catalysts in oxidation reactions. For example, it can replace highly toxic osmium tetroxide in the diacetoxylation of olefins. Additionally, copper catalysts with an imidazole (B134444) salt tag have shown high reactivity for the oxidation of non-aromatic olefins with good selectivity for epoxides, with the catalytic activity being tunable by changing the anion. rsc.org

Applications in Advanced Materials Synthesis

The synthesis of advanced materials with tailored properties is a rapidly growing field, and copper(II) trifluoromethanesulfonate plays a crucial role as a catalyst in the creation of polymers and nanomaterials.

Polymerization Catalyst Development

In the realm of polymer chemistry, copper(II) trifluoromethanesulfonate has proven to be a highly effective catalyst precursor for Atom Transfer Radical Polymerization (ATRP). acs.orgcmu.eduacs.org ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. mdpi.com

The use of Cu(OTf)₂ as a precursor offers a significant advantage as it allows for a simpler experimental setup that is less sensitive to oxidation compared to using copper(I) species directly. cmu.eduacs.org The active copper(I) catalyst is generated in situ through reduction, often by copper(0) powder. cmu.eduacs.org The triflate anion, being weakly coordinating, is believed to contribute to the high activity of the copper catalyst. cmu.edu

Research has shown that copper(II) triflate, in combination with various ligands, can effectively catalyze the ATRP of monomers like styrene and methyl acrylate (B77674). acs.orgcmu.eduacs.org For instance, using a methylated triamine ligand with a Cu(OTf)₂/Cu⁰ system resulted in the successful polymerization of styrene with a low polydispersity (Mw/Mn = 1.10) and a rapid polymerization of methyl acrylate with a polydispersity of 1.15 even at high conversions. acs.orgcmu.edu While the higher activity of Cu(OTf) complexes compared to their copper bromide counterparts can sometimes be detrimental to the control of the polymerization, careful adjustment of the reaction conditions, such as the amount of reducing agent, can lead to well-controlled polymerizations. acs.orgcmu.edu

The general mechanism of ATRP involves the reversible activation of a dormant alkyl halide species by a transition metal complex (in this case, a copper(I) complex) to generate a radical that can propagate by adding to a monomer. cmu.eduyoutube.comresearchgate.net The deactivation step involves the reaction of the propagating radical with the higher oxidation state metal complex (copper(II) halide) to regenerate the dormant species and the copper(I) catalyst. cmu.eduyoutube.com

Table 1: Comparison of Copper(II) Triflate in ATRP of Different Monomers

MonomerLigandInitiatorPolydispersity (Mw/Mn)ObservationsReference
StyreneMethylated triamine1-Phenylethyl bromide1.10Good control and low polydispersity. acs.orgcmu.edu
Methyl AcrylateMethylated triamineMethyl 2-bromopropionate1.15Rapid polymerization with low polydispersity at high conversions. acs.orgcmu.edu
StyreneBipyridine-based1-Phenylethyl bromideLess efficientSlower polymerization compared to methyl acrylate with the same ligand. cmu.eduacs.org
Methyl AcrylateBipyridine-basedMethyl 2-bromopropionate-Faster polymerization relative to CuBr analogues. cmu.eduacs.org

Nanomaterial Synthesis

The synthesis of nanomaterials with controlled size, shape, and composition is of great interest for a wide range of applications. While various methods exist for the synthesis of copper and copper-based nanoparticles, the use of specific precursors can influence the final properties of the nanomaterials. nih.govyoutube.comnih.govyoutube.com

Copper(II) trifluoromethanesulfonate has been utilized as a precursor for the preparation of supported copper nanoparticles. A notable example is the synthesis of hydrotalcite-supported copper nanoparticles (Cu/HT). rsc.orgresearchgate.net In this method, hydrotalcite is treated with an aqueous solution of copper(II) trifluoromethanesulfonate, followed by pH adjustment and reduction to yield copper nanoparticles supported on the hydrotalcite matrix. These heterogeneous catalysts have shown high efficiency in the oxidant-free dehydrogenation of various alcohols. rsc.orgresearchgate.net This approach highlights the role of copper(II) trifluoromethanesulfonate in creating well-dispersed and catalytically active nanoparticles on a solid support.

Exploration in Radiochemistry and Isotopic Labeling

The development of new radiolabeling methods is crucial for the advancement of diagnostic imaging techniques like Positron Emission Tomography (PET). nih.goviaea.orgrsc.org Copper-mediated radiofluorination has emerged as a powerful tool for the introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into aromatic molecules to create PET tracers. nih.govacs.orgnih.govosti.govnih.gov

Copper(II) triflate plays a key role in these reactions, often used in conjunction with a ligand and an ¹⁸F source like [¹⁸F]KF. acs.orgnih.govosti.gov This methodology has been successfully applied to the radiofluorination of various precursors, including arylstannanes and arylboronic acids, to produce clinically relevant PET tracers. acs.orgnih.govosti.govnih.gov

The copper-mediated process often offers advantages over traditional nucleophilic aromatic substitution methods, particularly for electron-rich or neutral aromatic rings, and can be performed under milder conditions. The mechanism is proposed to involve the formation of a copper(III)-fluoride intermediate that facilitates the C-¹⁸F bond formation. nih.gov

A significant application is the synthesis of [¹⁸F]MPPF, a radiotracer for serotonin (B10506) 1A receptors, via the copper-mediated radiofluorination of an arylstannane precursor using Cu(OTf)₂. acs.org The optimized conditions for this reaction involved using 2 equivalents of Cu(OTf)₂, 15 equivalents of pyridine, in DMA at 140°C, achieving a radiochemical conversion of 65% in just 5 minutes. acs.org This demonstrates the efficiency and practicality of using copper(II) triflate in the rapid and effective synthesis of ¹⁸F-labeled compounds for medical imaging.

Development of Novel Copper-Based Catalytic Systems

The versatility of copper(II) trifluoromethanesulfonate extends to the development of novel catalytic systems with unique reactivity and applications in organic synthesis. scite.aichemicalbook.com Its ability to act as a potent Lewis acid and to be a precursor for various catalytically active species makes it a valuable component in the design of new catalysts. scite.ai

For example, copper(II) triflate has been used to catalyze the synthesis of various heterocyclic compounds through multicomponent reactions, showcasing its ability to promote complex transformations in a single step. nih.govbeilstein-journals.orgnih.gov It has also been employed in oxidative coupling reactions and in reactions involving diazo compounds. chemicalbook.com The development of chiral bis(oxazoline)copper(II) complexes, often prepared from copper(II) triflate, has enabled highly enantioselective Diels-Alder reactions, a cornerstone of asymmetric synthesis. wikipedia.org

Heterogeneous Catalysis Development

The development of heterogeneous catalysts is a key area of research aimed at improving catalyst recyclability and simplifying product purification. Copper(II) trifluoromethanesulfonate has been used as a precursor to create effective heterogeneous catalysts.

Flow Chemistry Applications

The application of copper(II) trifluoromethanesulfonate (Cu(OTf)₂) in flow chemistry represents a significant advancement in the continuous manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). The unique catalytic properties of Cu(OTf)₂, combined with the inherent advantages of flow processing—such as enhanced heat and mass transfer, improved safety, and the potential for automation—have led to the development of highly efficient and sustainable synthetic methodologies.

A notable example is the use of Cu(OTf)₂ in the synthesis of the API efavirenz (B1671121). In a telescoped three-step continuous-flow process, a key transformation is the copper(I)-catalyzed isocyanation and cyclization of a propargylic alcohol intermediate. thieme-connect.de In this step, a solution of the alcohol, Cu(OTf)₂, and a ligand is passed through a heated packed-bed reactor containing copper(0) and sodium isocyanate. thieme-connect.deacs.org This setup facilitates the in-situ formation of the active copper(I) species, leading to the formation of efavirenz in a 62% yield after a residence time of 60 minutes at 130 °C. thieme-connect.de The use of Cu(OTf)₂ was crucial for achieving a comparable yield to batch processes but in a significantly shorter time frame. thieme-connect.de

The immobilization of copper(II) trifluoromethanesulfonate-based catalysts onto solid supports is another key strategy for their application in flow chemistry. This technique allows for the easy separation of the catalyst from the product stream, enabling catalyst recycling and reducing product contamination. An example of this is the asymmetric glyoxylate-ene reaction. A PyBox ligand-functionalized polystyrene resin is packed into a stainless steel column, and a solution of Cu(OTf)₂ is passed through to load the catalyst. beilstein-journals.org The continuous flow of reactants, ethyl glyoxylate (B1226380) and α-methylstyrene, through this packed-bed reactor at a flow rate of 0.015–0.025 mL min⁻¹ results in the desired product with high conversion and enantioselectivity. beilstein-journals.org This system has demonstrated remarkable stability, with the catalyst being used for up to five runs over 80 hours without significant loss of activity or selectivity. beilstein-journals.org

Furthermore, Cu(OTf)₂ has been identified as a superior catalyst in the optimization of reactions that are amenable to flow conditions. For instance, in the synthesis of 4-aminobenzene-1,3-dicarbaldehyde, copper(II) trifluoromethanesulfonate was found to be the most effective catalyst among various copper(II) salts in batch reactions, providing the product in 78% yield. frontiersin.org Such optimizations are a critical first step before translating a synthetic protocol to a continuous-flow system.

The following tables summarize key data from research findings on the application of copper(II) trifluoromethanesulfonate in flow chemistry.

Table 1: Copper(II) Trifluoromethanesulfonate in the Flow Synthesis of Efavirenz

ParameterValueReference
CatalystCu(OTf)₂ thieme-connect.de
Ligandtrans-N,N′-dimethyl-1,2-cyclohexanediamine (CyDMEDA) acs.org
Reactor TypePacked-bed glass column with Cu(0), NaOCN, and Celite thieme-connect.deacs.org
Temperature120 °C acs.org
Residence Time1 hour acs.org
Yield62% acs.org

Table 2: Asymmetric Glyoxylate-Ene Reaction in a Flow Reactor

ParameterValueReference
Catalyst SystemImmobilized PyBox ligand on polystyrene with Cu(OTf)₂ beilstein-journals.org
Reactor TypePacked stainless steel column beilstein-journals.org
Flow Rate0.015–0.025 mL min⁻¹ beilstein-journals.org
Conversion83% beilstein-journals.org
Enantiomeric Excess (ee)88% beilstein-journals.org
Catalyst ReusabilityUp to 5 runs (over 80 hours) with no significant loss of performance beilstein-journals.org

Q & A

Q. Advanced

  • Solubility Enhancement: Pre-complex the catalyst with ligands (e.g., 2,6-lutidine) in HFIP for 1 hour before use. This step ensures homogeneous distribution and mitigates precipitation .
  • Moisture Control: Employ molecular sieves (4 Å) in reaction mixtures to scavenge trace water. Use Schlenk-line techniques for oxygen-sensitive reactions .
  • Catalyst Loading: Optimize between 2.5–5 mol% to balance efficiency and cost. Higher loadings may lead to side reactions in polar solvents .

What analytical techniques are most effective for characterizing copper trifluoromethanesulfonate complexes and their reaction intermediates?

Q. Advanced

  • Spectroscopy:
    • EPR: Identifies Cu(II) oxidation states and ligand coordination geometry .
    • IR: Detects triflate (CF₃SO₃⁻) vibrational modes (∼1250 cm⁻¹) to confirm ligand displacement .
  • X-ray Diffraction (XRD): Resolves crystal structures of stabilized intermediates, such as [Cu(OTf)₂(2,6-lutidine)₂] complexes .
  • NMR: Use ¹⁹F NMR to track triflate dissociation in solution-phase reactions .

How should researchers address contradictions in catalytic efficiency data when using copper trifluoromethanesulfonate across different reaction systems?

Q. Advanced

  • Variable Analysis: Systematically test solvent polarity, counterion effects (e.g., OTf⁻ vs. Cl⁻), and substrate electronic profiles. For example, OTf⁻’s weak coordination enhances electrophilicity in arylations but may reduce stability in protic solvents .
  • Mechanistic Studies: Employ kinetic isotope effects (KIEs) or radical traps to distinguish between single-electron transfer (SET) and polar pathways in cross-coupling reactions .
  • Reproducibility Checks: Ensure consistent moisture levels and catalyst pre-treatment. Discrepancies often arise from trace water or impurities in commercial batches .

What strategies are recommended for stabilizing copper trifluoromethanesulfonate in long-term storage?

Q. Basic

  • Storage Conditions: Keep in airtight containers under inert gas (Ar/N₂) at 0–6°C. Avoid exposure to humidity or light .
  • Stability Monitoring: Periodically check for discoloration (indicative of decomposition) using UV-Vis spectroscopy (λ = 300–400 nm) .

How does copper trifluoromethanesulfonate compare to other copper salts in mediating C–X bond formation?

Q. Advanced

  • Advantages: The triflate anion’s low nucleophilicity minimizes side reactions (e.g., ligand substitution), making it superior to CuCl₂ or CuBr₂ in Ullmann couplings .
  • Limitations: In protic solvents (e.g., H₂O), Cu(OTf)₂ may hydrolyze to Cu(OH)₂, reducing catalytic activity. Use hydrophobic solvents or ionic liquids to mitigate this .

What are the toxicological considerations for copper trifluoromethanesulfonate in biomedical research applications?

Q. Basic

  • Acute Toxicity: Limited data exist, but handle as a potential irritant. Avoid inhalation and skin contact; use PPE and emergency eyewash stations .
  • Environmental Impact: Dispose via certified facilities to prevent release of Cu²⁺ or triflate into ecosystems .

How can computational modeling aid in predicting the reactivity of copper trifluoromethanesulfonate in novel reactions?

Q. Advanced

  • DFT Calculations: Model ligand exchange barriers and transition states to predict regioselectivity in cross-couplings .
  • Solvent Parameters: Use COSMO-RS simulations to optimize solvent-catalyst interactions, reducing experimental trial-and-error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.